SB-273005
Description
Properties
IUPAC Name |
2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSPHFGIOASRDE-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=CC(=N1)CCOC2=CC3=C(C[C@H](C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205678-31-5 | |
| Record name | SB-273005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-273005 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7MY8V9AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SB-273005: A Technical Guide to its Mechanism of Action as a Potent αvβ3/αvβ5 Integrin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-273005 is a potent, orally active, non-peptide small molecule that functions as a high-affinity antagonist of the αvβ3 and αvβ5 integrin receptors. By blocking the interaction of these integrins with their endogenous ligands in the extracellular matrix, this compound effectively modulates critical cellular processes including adhesion, migration, and signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. It includes a compilation of quantitative data, in-depth descriptions of key experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to support further research and development efforts in therapeutic areas such as rheumatoid arthritis, osteoporosis, and certain cancers.
Core Mechanism of Action: Integrin Antagonism
This compound exerts its biological effects through the competitive and selective inhibition of αvβ3 and αvβ5 integrins. These heterodimeric transmembrane receptors play a pivotal role in cell-matrix interactions by recognizing the arginine-glycine-aspartic acid (RGD) sequence present in various extracellular matrix (ECM) proteins, such as vitronectin, fibronectin, and osteopontin. By binding to the RGD-binding site on these integrins, this compound prevents the attachment of cells to the ECM, thereby disrupting downstream signaling cascades that regulate cell survival, proliferation, differentiation, and migration.[1][2]
Quantitative Data: Binding Affinity and In Vitro Potency
The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for αvβ3 and αvβ5 integrins and its effectiveness in inhibiting key cellular functions mediated by these receptors.
| Parameter | Target | Value | Assay Type | Reference |
| Ki | αvβ3 Integrin | 1.2 nM | Competitive Radioligand Binding | [1][2][3] |
| Ki | αvβ5 Integrin | 0.3 nM | Competitive Radioligand Binding | [1][2][3] |
| IC50 | αvβ3-mediated Cell Adhesion | 3 nM | Cell Adhesion Assay | [2] |
| IC50 | Endothelial Cell Migration | 1.8 nM | Cell Migration Assay | [2] |
| IC50 | Osteoclast-mediated Bone Resorption | 11 nM | Pit Assay | [2] |
| IC50 | VSMC Adhesion to Vitronectin (Mouse) | 2.9 nM | Cell Adhesion Assay | |
| IC50 | VSMC Adhesion to Vitronectin (Monkey) | 6.9 nM | Cell Adhesion Assay |
Key Signaling Pathways Modulated by this compound
The antagonism of αvβ3 and αvβ5 integrins by this compound leads to the modulation of several downstream signaling pathways critical in various physiological and pathological processes.
Inhibition of TGF-β-induced Rictor Phosphorylation
This compound has been shown to inhibit the transforming growth factor-beta (TGF-β)-induced phosphorylation of Rictor, a key component of the mTORC2 complex.[1] This inhibition can impact vascular smooth muscle cell (VSMC) migration and proliferation.
References
- 1. This compound, an antagonist of αvβ3 integrin, reduces the production of Th2 cells and cytokine IL-10 in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disease-modifying activity of SB 273005, an orally active, nonpeptide alphavbeta3 (vitronectin receptor) antagonist, in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the αvβ3/αvβ5 Integrin Antagonist SB-273005
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and experimental data related to SB-273005, a potent, orally active, non-peptide antagonist of αvβ3 and αvβ5 integrins.
Core Compound Details
This compound, also known as (S)-2-(8-(2-(6-(methylamino)pyridin-2-yl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-4-yl)acetic acid, is a small molecule inhibitor of the αvβ3 (vitronectin) and αvβ5 integrin receptors.[1][2] It has been investigated for its therapeutic potential in conditions characterized by pathological angiogenesis and bone resorption, such as rheumatoid arthritis and osteoporosis.[1][2]
| Identifier | Value |
| IUPAC Name | 2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid[2] |
| CAS Number | 205678-31-5[2] |
| Molecular Formula | C22H24F3N3O4[2] |
| Molecular Weight | 451.44 g/mol [2] |
| SMILES | CNc1cccc(CCOc2cc(CN(CC(F)(F)F)C(--INVALID-LINK--C3)=O)c3cc2)n1[2] |
| InChI Key | KSSPHFGIOASRDE-HNNXBMFYSA-N[2] |
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Synthesis of this compound
The synthesis of this compound was developed by researchers at SmithKline Beecham.[3] A detailed, step-by-step protocol for its synthesis is described in the following publication:
-
Miller, W. H., et al. (2000). Discovery of Orally Active Nonpeptide Vitronectin Receptor Antagonists Based on a 2-Benzazepine Gly-Asp Mimetic. Journal of Medicinal Chemistry, 43(1), 22–26.
Access to the full text of this publication is required to obtain the specific reaction conditions, intermediates, and purification methods. The synthesis involves the construction of the core 2-benzazepine scaffold, followed by the introduction of the acetic acid side chain and the pyridinyl ethoxy moiety.
Mechanism of Action and Signaling Pathway
This compound is a potent antagonist of αvβ3 and αvβ5 integrins.[1][2] These integrins are cell surface receptors that mediate cell adhesion to the extracellular matrix (ECM) by recognizing the Arginine-Glycine-Aspartic acid (RGD) sequence present in proteins like vitronectin.[1] By blocking the RGD binding site on these integrins, this compound disrupts cell-matrix interactions that are crucial for processes such as angiogenesis, osteoclast-mediated bone resorption, and inflammation.[1][2]
Beyond its role in cell adhesion, this compound has been shown to modulate immune responses. In preclinical models, it reverses pregnancy-induced immune deviation by reducing the production of Th2 cells and the secretion of the anti-inflammatory cytokine IL-10, while increasing the production of the Th1-associated cytokine IL-2.[4] This suggests that αvβ3 integrin plays a significant role in mediating immunological changes.[4]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/System | Value | Reference |
| Binding Affinity (Ki) | αvβ3 Integrin | 1.2 nM | [1][5] |
| αvβ5 Integrin | 0.3 nM | [1][5] | |
| Functional Inhibition (IC50) | αvβ3-mediated Cell Adhesion | 3 nM | |
| Endothelial Cell Migration | 1.8 nM | ||
| Human Osteoclast-mediated Bone Resorption | 11 nM | [5] | |
| Vitronectin Receptor (HEK 293 cells) | 0.15 nM | [5] |
Table 2: In Vivo Efficacy of this compound in Rat Adjuvant-Induced Arthritis (AIA) Model
| Treatment Regimen | Dosage | Outcome | Reference |
| Prophylactic (twice daily) | 10 mg/kg | 40% reduction in paw edema | |
| 30 mg/kg | 50% reduction in paw edema | ||
| 60 mg/kg | 52% reduction in paw edema | ||
| Therapeutic (twice daily) | 30 mg/kg | 36% reduction in paw edema | |
| 60 mg/kg | 48% reduction in paw edema | ||
| Prophylactic (twice daily) | 10 mg/kg | 44% normalization of Bone Mineral Density (BMD) | |
| 30 mg/kg | 42% normalization of Bone Mineral Density (BMD) | ||
| 60 mg/kg | 69% normalization of Bone Mineral Density (BMD) |
Experimental Protocols
Detailed methodologies for key assays are crucial for the evaluation and comparison of integrin antagonists.
Osteoclast-Mediated Bone Resorption (Pit) Assay
This assay quantifies the bone-resorbing activity of osteoclasts in vitro.
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Preparation of Bone Slices: Bovine cortical bone slices are prepared, cleaned of any tissue, and sterilized.
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Osteoclast Generation: Mouse bone marrow cells are harvested from the femurs and tibias of 8-12 week old mice. Red blood cells are lysed, and the remaining cells are cultured in α-MEM with 10% FBS and M-CSF (20 ng/mL) to generate bone marrow-derived macrophages (BMDMs).
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Co-culture: The prepared bone slices are placed in a 96-well plate. BMDMs are seeded onto the bone slices at a density of 6-8 x 10^4 cells/mL in media containing M-CSF (20 ng/mL) and RANKL (30 ng/mL) to induce osteoclast differentiation. The test compound (this compound) is added at various concentrations.
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Incubation: The co-culture is maintained for 6-8 days, with media changes every 2 days.
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Visualization and Quantification:
-
Cells are removed from the bone slices using a sonicator or mechanical wiping.
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The slices are stained with Toluidine Blue (1% w/v in 1% sodium borate) or another suitable stain to visualize the resorption pits.
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The number and area of the pits are quantified using light microscopy and image analysis software (e.g., ImageJ). The IC50 value is calculated based on the dose-dependent inhibition of pit formation.
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Cell Adhesion Assay (Vitronectin-Coated)
This assay measures the ability of a compound to inhibit cell attachment to an ECM protein.
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Plate Coating: A 96-well microtiter plate is coated with vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Control wells are coated with a non-adhesive protein like BSA.
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Blocking: The plate is washed with PBS, and non-specific binding sites are blocked with 1% BSA in PBS for 1-2 hours at room temperature.
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Cell Preparation: A relevant cell line expressing αvβ3 integrin (e.g., human melanoma M21 cells or endothelial cells) is harvested and resuspended in serum-free media to a concentration of 1-5 x 10^5 cells/mL.
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Inhibition: The cell suspension is pre-incubated with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
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Adhesion: 100 µL of the cell suspension is added to each well of the coated plate and incubated for 60-90 minutes at 37°C to allow for cell adhesion.
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Washing: Non-adherent cells are removed by gently washing the wells 3-4 times with PBS.
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Quantification: The remaining adherent cells are quantified. This can be done by:
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Crystal Violet Staining: Cells are fixed with methanol, stained with 0.5% crystal violet, and washed. The dye is then solubilized with a solution (e.g., 1% SDS), and the absorbance is read at ~590 nm.
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Fluorescence: Cells are pre-labeled with a fluorescent dye (e.g., Calcein-AM) before the assay, and the fluorescence of the adherent cells is measured.
-
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Analysis: The percentage of adhesion is calculated relative to the vehicle control, and the IC50 value is determined.
References
- 1. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. A New Series of Tungstophosphoric Acid-Polymeric Matrix Catalysts: Application in the Green Synthesis of 2-Benzazepines and Analogous Rings [mdpi.com]
SB-273005: A Technical Guide to its Binding Affinity and Interaction with αvβ3 and αvβ5 Integrins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of SB-273005, a non-peptide antagonist of αvβ3 and αvβ5 integrins. The document details the compound's binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways of these two key integrins.
Quantitative Binding Affinity of this compound
This compound demonstrates high-affinity binding to both αvβ3 and αvβ5 integrins. The inhibitory constant (Ki) values, which represent the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand, are summarized below. A lower Ki value indicates a higher binding affinity.
| Compound | Integrin Target | Binding Affinity (Ki) |
| This compound | αvβ3 | 1.2 nM[1] |
| This compound | αvβ5 | 0.3 nM[1] |
In addition to the binding affinity, the half-maximal inhibitory concentration (IC50) has been reported for related biological activities.
| Activity | IC50 |
| Inhibition of αvβ3-mediated cell adhesion | 3 nM |
| Inhibition of endothelial cell migration | 1.8 nM |
| Inhibition of osteoclast-mediated bone resorption | 11 nM |
Experimental Protocols
The binding affinity of this compound for αvβ3 and αvβ5 integrins was determined using a competitive radioligand binding assay.[2] This section outlines the general methodology for such an assay.
Competitive Radioligand Binding Assay with [³H]SK&F-107260
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand ([³H]SK&F-107260) for binding to purified integrin receptors.
Materials:
-
Purified human αvβ3 and αvβ5 integrins
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[³H]SK&F-107260 (radioligand)
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This compound (test compound)
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Assay Buffer (e.g., Tris-HCl buffer containing NaCl, MgCl₂, MnCl₂, and a protein carrier like BSA)
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96-well microtiter plates
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Scintillation counter
Procedure:
-
Plate Coating: 96-well microtiter plates are coated with a solution of purified αvβ3 or αvβ5 integrin and incubated to allow the protein to adhere to the plastic surface.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) to prevent non-specific binding of the radioligand.
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Competition Reaction: A fixed concentration of the radioligand, [³H]SK&F-107260, is added to each well along with varying concentrations of the unlabeled test compound, this compound.
-
Incubation: The plates are incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Washing: Unbound radioligand and test compound are removed by washing the plates multiple times with assay buffer.
-
Detection: The amount of bound radioactivity in each well is determined using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]SK&F-107260 (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
Integrins αvβ3 and αvβ5 are crucial transmembrane receptors that mediate cell-matrix adhesion and trigger intracellular signaling cascades involved in cell survival, proliferation, migration, and differentiation. While they share some signaling components, they can also activate distinct pathways.
αvβ3 Integrin Signaling
Ligation of αvβ3 by extracellular matrix (ECM) proteins such as vitronectin initiates a signaling cascade that often involves the recruitment of Focal Adhesion Kinase (FAK) and Src family kinases. This can lead to the activation of several downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway, which promotes cell proliferation and survival, and the PI3K/Akt pathway, another key regulator of cell survival and growth.
Simplified αvβ3 integrin signaling pathway.
αvβ5 Integrin Signaling
Similar to αvβ3, αvβ5 signaling is also initiated by ECM binding and often involves FAK. However, the downstream signaling can differ, leading to distinct cellular outcomes. For instance, in angiogenesis, αvβ5 has been shown to mediate responses to Vascular Endothelial Growth Factor (VEGF), while αvβ3 is more associated with basic Fibroblast Growth Factor (bFGF) signaling. Furthermore, αvβ5 can engage in crosstalk with receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), leading to the activation of Src, p130CAS, and the small GTPase Rap1, which promotes cell invasion and metastasis.[3]
Simplified αvβ5 integrin signaling pathway highlighting crosstalk.
Experimental Workflow for Characterizing Integrin Antagonists
The in vitro characterization of an integrin antagonist like this compound typically follows a multi-step process to determine its potency, selectivity, and functional effects.
General experimental workflow for in vitro characterization of integrin antagonists.
-
Binding Assays: The initial step involves determining the binding affinity (Ki or IC50) of the compound for the target integrins (αvβ3 and αvβ5) using methods like the competitive radioligand binding assay described above.
-
Selectivity Screening: The compound is tested against a panel of other related integrins to assess its selectivity. This is crucial to understand potential off-target effects.
-
Cell Adhesion Assays: These functional assays measure the ability of the antagonist to block integrin-mediated cell attachment to ECM-coated surfaces.
-
Cell Migration/Invasion Assays: The effect of the compound on cell migration (e.g., using a wound-healing or Boyden chamber assay) and invasion through a basement membrane matrix is evaluated.
-
Downstream Signaling Analysis: Techniques such as Western blotting are used to investigate the impact of the antagonist on the phosphorylation and activation of key downstream signaling molecules like FAK, Src, Akt, and ERK.
References
SB-273005 pharmacokinetics and bioavailability
An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of SB-273005
Introduction
This compound is a potent, orally active, non-peptide antagonist of the αvβ3 and αvβ5 integrin receptors. It has been investigated for its therapeutic potential in various conditions, including osteoporosis, rheumatoid arthritis, and certain cancers. Understanding the pharmacokinetic profile and bioavailability of this compound is crucial for its development as a therapeutic agent. This technical guide synthesizes the available information on the pharmacokinetics and bioavailability of this compound, with a focus on data from preclinical studies.
Oral Activity and Preclinical Efficacy
This compound has demonstrated efficacy following oral administration in various rodent models, indicating sufficient absorption from the gastrointestinal tract to achieve therapeutic concentrations.
Table 1: Summary of Oral Administration Studies of this compound in Animal Models
| Species | Model | Dosage Regimen | Observed Effects |
| Rat | Adjuvant-Induced Arthritis | 10-60 mg/kg, twice daily | Inhibition of paw edema and protection of joint integrity. |
| Rat | Thyroxine-Induced Osteopenia | 3-30 mg/kg, once daily | Decrease in a urinary bone resorption marker and preservation of trabecular bone density. |
| Mouse | CD-1 | 300-1000 mg/kg, daily | Caused acute aortic and renal artery smooth muscle cell necrosis at high doses. |
| Mouse | Pregnant | 3 mg/kg, daily (days 3-5 of pregnancy) | Reduction of splenic Th2 cell polarization and IL-10 secretion. |
The data in Table 1, compiled from multiple preclinical studies, underscores the oral activity of this compound across a range of doses and therapeutic areas. However, these studies primarily focused on pharmacodynamic endpoints rather than detailed pharmacokinetic profiling.
Experimental Protocols for Pharmacokinetic and Bioavailability Studies
The following sections describe generalized methodologies that are typically employed to characterize the pharmacokinetics and bioavailability of a small molecule drug candidate like this compound. It is important to note that the specific application of these protocols to this compound has not been detailed in the available literature.
Pharmacokinetic Study Design in Rodents
A typical pharmacokinetic study would involve the administration of this compound to rats or mice via both intravenous (IV) and oral (PO) routes.
-
Animal Models: Male Sprague-Dawley rats or CD-1 mice are commonly used. Animals are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose (e.g., 1-5 mg/kg) is administered to determine the drug's distribution and elimination characteristics independent of absorption.
-
Oral (PO) Administration: A single dose (e.g., 10-50 mg/kg) is administered via oral gavage to assess absorption and oral bioavailability.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Bioanalytical Method for Quantification of this compound in Plasma
A sensitive and specific analytical method is essential for accurately measuring drug concentrations in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for such analyses.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove proteins and other interfering substances. An internal standard is added to correct for variability during sample processing and analysis.
-
Chromatography: The extracted samples are injected onto an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from endogenous plasma components.
-
Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored to ensure selectivity and sensitivity.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, selectivity, and stability.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the oral bioavailability of a compound like this compound.
Caption: Workflow for determining oral bioavailability.
Signaling Pathway Context
This compound exerts its effects by antagonizing αvβ3 and αvβ5 integrins. These integrins are involved in cell-matrix adhesion and signaling. The diagram below provides a simplified representation of a signaling pathway that could be modulated by this compound.
Caption: Simplified integrin signaling pathway.
This compound is an orally active antagonist of αvβ3 and αvβ5 integrins with demonstrated efficacy in preclinical models of arthritis and osteoporosis. While its oral activity is well-established, detailed public information on its quantitative pharmacokinetic parameters and absolute bioavailability is lacking. The experimental protocols and workflows described in this guide represent standard industry practices for characterizing such compounds and provide a framework for the type of studies that would be necessary to fully elucidate the pharmacokinetic profile of this compound. Further research and publication of these data are needed to fully understand the disposition of this compound and to support its potential clinical development.
SB-273005: A Potent Antagonist of Angiogenesis Through αvβ3 and αvβ5 Integrin Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. A key family of cell adhesion molecules, the integrins, and specifically the αvβ3 and αvβ5 subtypes, play a pivotal role in mediating endothelial cell migration and proliferation, which are essential steps in angiogenesis. SB-273005 has emerged as a potent, non-peptide antagonist of these integrins, demonstrating significant promise as an inhibitor of angiogenesis. This technical guide provides a comprehensive overview of the role of this compound in inhibiting angiogenesis, detailing its mechanism of action, quantitative efficacy, relevant experimental protocols, and the associated signaling pathways.
Introduction to this compound and its Target
This compound is a small molecule antagonist that selectively targets the αvβ3 and αvβ5 integrin receptors. These receptors are heterodimeric transmembrane proteins that mediate cell-matrix and cell-cell interactions. In the context of angiogenesis, αvβ3 and αvβ5 are upregulated on activated endothelial cells and are crucial for their adhesion to the extracellular matrix (ECM), migration, and survival. By binding to these integrins, this compound effectively blocks their interaction with ECM proteins such as vitronectin, fibronectin, and osteopontin, thereby disrupting the downstream signaling cascades that promote angiogenesis.
Quantitative Data on the Efficacy of this compound
The potency of this compound in inhibiting processes relevant to angiogenesis has been quantified in several key studies. The following tables summarize the available quantitative data.
| Parameter | Value | Description |
| Ki for αvβ3 integrin | 1.2 nM | The inhibition constant, representing the affinity of this compound for the αvβ3 integrin receptor.[1][2] |
| Ki for αvβ5 integrin | 0.3 nM | The inhibition constant, representing the affinity of this compound for the αvβ5 integrin receptor.[1][2] |
| Assay | IC50 Value | Description |
| Endothelial Cell Migration | 1.8 nM | The half-maximal inhibitory concentration for the migration of endothelial cells, a critical step in angiogenesis.[3] |
| αvβ3-mediated Cell Adhesion | 3 nM | The half-maximal inhibitory concentration for the adhesion of cells mediated by the αvβ3 integrin.[3] |
| Osteoclast-mediated Bone Resorption | 11 nM | The half-maximal inhibitory concentration for bone resorption, a process also involving αvβ3 integrin.[2][3] |
| VSMC Adhesion to Vitronectin (mouse) | 2.9 nM | The half-maximal inhibitory concentration for the adhesion of vascular smooth muscle cells to vitronectin.[1] |
| VSMC Adhesion to Vitronectin (monkey) | 6.9 nM | The half-maximal inhibitory concentration for the adhesion of vascular smooth muscle cells to vitronectin.[1] |
Signaling Pathway of Angiogenesis Inhibition by this compound
This compound exerts its anti-angiogenic effects by disrupting the signaling cascade initiated by the binding of αvβ3 and αvβ5 integrins to the extracellular matrix. This interference prevents the activation of key downstream effectors essential for endothelial cell migration, survival, and proliferation.
References
The Role of SB-273005 in Attenuating Osteoclast-Mediated Bone Resorption: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bone homeostasis is a dynamic process maintained by the balanced activities of bone-forming osteoblasts and bone-resorbing osteoclasts. An imbalance favoring osteoclast activity leads to various pathological conditions, including osteoporosis and rheumatoid arthritis. The αvβ3 integrin, a vitronectin receptor highly expressed on osteoclasts, plays a pivotal role in osteoclast function and has emerged as a key therapeutic target. This technical guide provides an in-depth analysis of SB-273005, a potent, orally active, nonpeptide antagonist of the αvβ3 integrin. We will explore its mechanism of action, summarize its efficacy through quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to Osteoclast-Mediated Bone Resorption and the αvβ3 Integrin Target
Osteoclasts are large, multinucleated cells of hematopoietic origin responsible for the degradation of bone matrix.[1] The process of bone resorption is initiated by the attachment of osteoclasts to the bone surface, followed by the formation of a "sealing zone," an actin-rich ring that isolates the resorption lacuna.[2] Into this sealed compartment, osteoclasts secrete acid and proteolytic enzymes to dissolve the mineral and organic components of the bone.
The αvβ3 integrin is a heterodimeric adhesion molecule crucial for osteoclast function.[3] It recognizes the Arg-Gly-Asp (RGD) sequence present in extracellular matrix proteins like vitronectin and osteopontin, facilitating osteoclast adhesion and migration.[1][3][4] Upon binding to its ligands, the αvβ3 integrin initiates intracellular signaling cascades involving molecules such as c-Src, Pyk2, and p130Cas, which are essential for the organization of the cytoskeleton, formation of the sealing zone, and overall resorptive activity of the osteoclast.[1] Consequently, antagonism of the αvβ3 integrin presents a promising strategy for inhibiting excessive bone resorption.[5]
This compound: A Potent αvβ3 Integrin Antagonist
This compound is an orally active, non-peptide small molecule that acts as a potent antagonist of the αvβ3 and αvβ5 integrins.[3][6] By blocking the binding of these integrins to their RGD-containing ligands in the extracellular matrix, this compound effectively disrupts the processes essential for osteoclast-mediated bone resorption.[6]
Mechanism of Action
The primary mechanism of action of this compound in the context of bone resorption is the inhibition of osteoclast adhesion and function through its antagonism of the αvβ3 integrin. This interference disrupts the downstream signaling necessary for proper osteoclast activity.
References
- 1. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Osteoclast Formation and Bone Resorption Assay [bio-protocol.org]
- 3. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 4. Animal Models of Bone Loss in Inflammatory Arthritis: from Cytokines in the Bench to Novel Treatments for Bone Loss in the Bedside—a Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SB-273005 and its Interaction with the Vitronectin Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-273005 is a potent, orally active, non-peptide antagonist of the αvβ3 (vitronectin) and αvβ5 integrin receptors. By mimicking the Arg-Gly-Asp (RGD) sequence found in extracellular matrix (ECM) proteins, this compound effectively blocks the binding of these integrins to their native ligands, thereby modulating a variety of cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and an exploration of the signaling pathways it influences. The information presented herein is intended to support further research and development efforts related to this class of compounds.
Chemical Properties and Structure
This compound, with the chemical formula C22H24F3N3O4 and a molecular weight of 451.44 g/mol , is a synthetic molecule designed for high-affinity binding to the RGD-binding pocket of αv integrins.
IUPAC Name: 2-[(4S)-8-[2-[6-(Methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid
Mechanism of Action
This compound functions as a competitive antagonist at the RGD-binding site of the αvβ3 and αvβ5 integrins. These integrins are crucial for cell-matrix interactions, playing a significant role in processes such as cell adhesion, migration, proliferation, and survival. By blocking the interaction of these receptors with ECM proteins like vitronectin, fibronectin, and osteopontin, this compound disrupts the downstream signaling cascades that are initiated upon ligand binding. This interference with integrin signaling underlies its observed effects in various pathological conditions, including osteoporosis, rheumatoid arthritis, and angiogenesis.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Receptor/Assay | Value (nM) |
| Ki | αvβ3 | 1.2 |
| Ki | αvβ5 | 0.3 |
| IC50 | αvβ3-mediated cell adhesion | 3 |
| IC50 | Endothelial cell migration | 1.8 |
| IC50 | Osteoclast-mediated bone resorption | 11 |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis [1]
| Dosing Regimen (Oral) | Treatment Schedule | Paw Edema Inhibition |
| 10 mg/kg (twice daily) | Prophylactic (Days 0-20) | 40% |
| 30 mg/kg (twice daily) | Prophylactic (Days 0-20) | 50% |
| 60 mg/kg (twice daily) | Prophylactic (Days 0-20) | 52% |
| 30 mg/kg (twice daily) | Therapeutic (Days 10-20) | 36% |
| 60 mg/kg (twice daily) | Therapeutic (Days 10-20) | 48% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and similar integrin antagonists.
Cell Adhesion Assay
This protocol is a generalized procedure for assessing the ability of this compound to inhibit cell adhesion to an ECM-coated substrate.
-
Plate Coating:
-
Dilute the desired ECM protein (e.g., vitronectin, fibronectin) to a final concentration of 10 µg/mL in sterile phosphate-buffered saline (PBS).
-
Add 100 µL of the diluted protein solution to each well of a 96-well microtiter plate.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash each well twice with sterile PBS.
-
Block non-specific binding by adding 200 µL of blocking buffer (e.g., PBS containing 1% bovine serum albumin) to each well and incubate for 1 hour at 37°C.
-
Wash the wells twice with PBS before adding cells.
-
-
Cell Preparation and Seeding:
-
Culture the desired cell line (e.g., U87MG or MDA-MB-231, known to express αvβ3) to sub-confluency.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with serum-free media and resuspend them to a concentration of 1 x 10^6 cells/mL in serum-free media.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each coated well (1 x 10^5 cells/well).
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator.
-
-
Quantification of Adhesion:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
In Vitro Osteoclast Bone Resorption Assay
This protocol details a method to assess the inhibitory effect of this compound on osteoclast-mediated bone resorption.
-
Preparation of Bone Slices and Osteoclast Culture:
-
Prepare thin slices of bovine cortical bone or dentin and place them in a 96-well plate.
-
Isolate osteoclast precursors from the bone marrow of mice or rats.
-
Culture the precursor cells on the bone slices in the presence of M-CSF (Macrophage Colony-Stimulating Factor) and RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) to induce osteoclast differentiation.
-
After 7-10 days, mature, multinucleated osteoclasts will be visible on the bone slices.
-
-
Treatment and Resorption:
-
Treat the mature osteoclast cultures with various concentrations of this compound or vehicle control.
-
Continue the culture for an additional 48-72 hours to allow for bone resorption.
-
-
Quantification of Resorption Pits:
-
Remove the cells from the bone slices by sonication in water.
-
Stain the bone slices with 1% toluidine blue to visualize the resorption pits.
-
Capture images of the resorption pits using a light microscope.
-
Quantify the total area of resorption per bone slice using image analysis software (e.g., ImageJ). The reduction in resorption area in treated wells compared to control wells indicates the inhibitory activity of this compound.
-
Rat Adjuvant-Induced Arthritis (AIA) Model
This in vivo model is used to evaluate the anti-inflammatory and disease-modifying effects of this compound.[1][2]
-
Induction of Arthritis:
-
Use male Lewis rats (6-8 weeks old).
-
Prepare an emulsion of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant (IFA).
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of the adjuvant emulsion into the base of the tail.[2]
-
-
Dosing Regimens:
-
Prophylactic: Administer this compound orally at doses ranging from 10-60 mg/kg, either once or twice daily, starting from day 0 and continuing until the end of the study (typically day 20 or 21).[1]
-
Therapeutic: Begin oral administration of this compound at the onset of clinical signs of arthritis (typically around day 10) and continue until the end of the study.[1]
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of the hind paws using a plethysmometer at regular intervals throughout the study.
-
Clinical Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).
-
Histopathology: At the end of the study, collect the ankle joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Bone Mineral Density: Use dual-energy X-ray absorptiometry (DEXA) to measure changes in bone mineral density in the affected joints.[1]
-
Signaling Pathways
The interaction of this compound with the vitronectin receptor (αvβ3) disrupts the normal "outside-in" signaling that occurs upon ligand binding. This interference has significant downstream consequences, including the modulation of pathways involved in cell survival, proliferation, and migration.
Canonical αvβ3 Integrin Signaling
Upon binding to RGD-containing ECM proteins, αvβ3 integrin clusters and activates focal adhesion kinase (FAK) and Src family kinases. This leads to the phosphorylation of numerous downstream targets, activating signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, which promote cell survival and proliferation.
Inhibition by this compound and Downstream Effects on mTORC2/Rictor
This compound competitively binds to the vitronectin receptor, preventing its interaction with ECM ligands. This blockade inhibits the activation of FAK and the downstream PI3K/Akt pathway. A key consequence of this inhibition is the modulation of the mTORC2 complex. The mTORC2 complex, which includes the protein Rictor, is responsible for the phosphorylation and full activation of Akt at serine 473. By inhibiting the upstream PI3K signaling, this compound indirectly leads to a reduction in Rictor phosphorylation and, consequently, decreased Akt activity. This contributes to the observed anti-proliferative and pro-apoptotic effects of the compound.
Conclusion
This compound is a well-characterized and potent antagonist of the αvβ3 and αvβ5 integrins with demonstrated efficacy in preclinical models of several diseases. Its mechanism of action, centered on the disruption of cell-matrix interactions and subsequent inhibition of key signaling pathways, makes it a valuable tool for research into the roles of these integrins in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other vitronectin receptor antagonists.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of SB-273005
A Note on the Primary Target of SB-273005
It is critical to clarify that this compound is a potent and selective antagonist of αvβ3 and αvβ5 integrins, not a urotensin-II receptor antagonist.[1] This guide will first detail the downstream signaling pathways associated with this compound's activity as an integrin antagonist. Subsequently, as per the initial inquiry, an in-depth overview of the downstream signaling pathways of the urotensin-II receptor will be provided for informational purposes.
Part 1: this compound as an Integrin Antagonist and its Downstream Signaling
This compound is an orally active, non-peptide antagonist of αvβ3 and αvβ5 integrins.[1] It functions by blocking the binding of these integrins to the RGD (Arginine-Glycine-Aspartic acid) sequence found in extracellular matrix (ECM) proteins.[1] This inhibition disrupts cell adhesion and downstream signaling cascades involved in cell migration, proliferation, and survival.
Quantitative Data: Potency of this compound
| Target | Parameter | Value (nM) | Species |
| αvβ3 Integrin | Ki | 1.2 | Not Specified |
| αvβ5 Integrin | Ki | 0.3 | Not Specified |
| VSMC Adhesion | IC50 | 2.9 | Mouse |
| VSMC Adhesion | IC50 | 6.9 | Monkey |
| Osteoclast-mediated bone resorption | IC50 | 11 | Human |
Data compiled from multiple sources.[1]
Core Downstream Signaling Pathways of αvβ3/αvβ5 Integrins
Integrin engagement with the ECM initiates a cascade of intracellular signaling events. The primary downstream pathways affected by this compound, through its antagonism of αvβ3/αvβ5, include the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), and Rho GTPase pathways.
Upon integrin clustering following ligand binding, FAK is recruited to focal adhesions and undergoes autophosphorylation. This creates a signaling hub that activates numerous downstream effectors.
-
Mechanism: Inhibition of integrin-ECM binding by this compound prevents the recruitment and activation of FAK.
-
Downstream Effects: This leads to decreased phosphorylation of FAK and its downstream targets, such as c-Raf, MEK, and ERK.[2][3] Reduced FAK signaling has been shown to constrain cancer cell invasion.[2][3]
The MAPK pathway is a critical regulator of gene expression, cell proliferation, differentiation, and survival. It is often activated downstream of FAK.
-
Mechanism: By inhibiting FAK activation, this compound indirectly suppresses the MAPK/ERK pathway. The signaling cascade proceeds from FAK to GRB2/SOS, Ras, Raf, MEK, and finally ERK1/2.
-
Downstream Effects: Inhibition of this pathway can lead to reduced cell proliferation and invasion.[3] Studies have shown that inhibition of the integrin αvβ3-FAK-MAPK signaling pathway limits the invasion of T-ALL cells.[2][3]
Rho GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and migration. Integrin signaling can modulate the activity of these small G proteins.
-
Mechanism: Integrin-mediated cell adhesion can influence the activation state of Rho GTPases. While the direct effect of this compound on specific Rho GTPases is not extensively detailed in the provided results, integrin signaling is known to activate RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).
-
Downstream Effects: The RhoA/ROCK pathway is involved in the formation of stress fibers and focal adhesions, which are crucial for cell migration. Inhibition of integrin signaling can disrupt these processes.
Visualization of Integrin Downstream Signaling
Caption: Downstream signaling of αvβ3/αvβ5 integrins and the inhibitory action of this compound.
Experimental Protocols: Integrin Binding Assay
A common method to assess the binding of antagonists like this compound to integrins is a competitive binding assay.
-
Plate Coating: Coat 96-well microplates with an integrin ligand such as vitronectin or a synthetic RGD-containing peptide overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a solution like 1% BSA in a suitable buffer (e.g., Tris-buffered saline) for 1 hour at room temperature.
-
Competition: Prepare a solution of purified αvβ3 or αvβ5 integrin. In separate wells, add varying concentrations of the test compound (this compound) and a fixed concentration of the purified integrin.
-
Incubation: Incubate the plate for 2-3 hours at room temperature to allow for competitive binding to the coated ligand.
-
Washing: Wash the wells multiple times to remove unbound integrin.
-
Detection: Add a primary antibody against the integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Part 2: Urotensin-II Receptor (UT) Downstream Signaling
Although this compound does not target the urotensin-II receptor, this section details the signaling pathways associated with this receptor system for completeness. Urotensin-II is a potent vasoactive peptide that binds to the G protein-coupled receptor (GPCR) known as the urotensin receptor (UT or GPR14).[4][5][6]
Core Downstream Signaling Pathways of the Urotensin-II Receptor
Activation of the UT receptor by urotensin-II initiates signaling through several G protein-dependent pathways, primarily involving Gαq/11.
This is the canonical signaling pathway for the UT receptor.
-
Mechanism: Upon urotensin-II binding, the UT receptor activates the Gαq/11 subunit of its associated heterotrimeric G protein. Activated Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]
-
Downstream Effects: The increase in intracellular Ca2+ is a key event in many of urotensin-II's physiological effects, including vasoconstriction and cardiac myocyte hypertrophy.[4]
Similar to integrin signaling, UT receptor activation also leads to the stimulation of the MAPK pathway.
-
Mechanism: The activation of the MAPK pathway by urotensin-II can occur through several mechanisms, including transactivation of the epidermal growth factor receptor (EGFR) and protein kinase C (PKC) activation by DAG.[4][8] This leads to the phosphorylation and activation of the Raf-MEK-ERK cascade.
-
Downstream Effects: MAPK signaling downstream of the UT receptor is implicated in cellular proliferation, hypertrophy, and inflammation.[4]
The RhoA/ROCK pathway is another important downstream effector of UT receptor signaling.
-
Mechanism: The UT receptor can couple to G proteins that activate Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of RhoA. Activated RhoA then stimulates ROCK.
-
Downstream Effects: This pathway is heavily involved in vasoconstriction by increasing the calcium sensitivity of the contractile machinery in smooth muscle cells.[4] It also plays a role in vascular remodeling.[4]
Visualization of Urotensin-II Receptor Downstream Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
The Role of SB-273005 in Modulating Cancer Cell Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metastatic cascade, a complex and multi-step process, is the primary cause of cancer-related mortality. Central to this process are the dynamic interactions between cancer cells and the extracellular matrix (ECM), which facilitate cell adhesion, migration, and invasion. Integrins, a family of transmembrane heterodimeric receptors, are key mediators of these interactions. The αvβ3 and αvβ5 integrins, in particular, are frequently overexpressed in various cancer types and are associated with tumor progression, angiogenesis, and metastasis. Consequently, these integrins have emerged as promising therapeutic targets for anti-cancer drug development.
This technical guide provides an in-depth overview of SB-273005, a potent and selective non-peptide antagonist of αvβ3 and αvβ5 integrins. We will delve into its core mechanism of action, its demonstrated effects on cancer cell adhesion and migration, and the underlying signaling pathways it modulates. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a potential anti-cancer agent, complete with detailed experimental protocols and quantitative data.
Core Mechanism of Action
This compound exerts its biological effects by directly interfering with the function of αvβ3 and αvβ5 integrins. These integrins recognize and bind to specific amino acid sequences within ECM proteins, most notably the Arginine-Glycine-Aspartic acid (RGD) motif. This binding is a critical first step in a cascade of events that leads to cell adhesion, cytoskeletal reorganization, and cell migration.
This compound acts as a competitive antagonist, blocking the RGD-binding site on αvβ3 and αvβ5 integrins. By occupying this site, this compound prevents the natural ligands in the ECM, such as vitronectin and fibronectin, from binding to the integrins. This disruption of the integrin-ECM interaction is the primary mechanism by which this compound inhibits cancer cell adhesion and migration.
Quantitative Data on this compound Activity
The potency of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Parameter | Integrin Subtype | Value (nM) | Reference |
| Ki | αvβ3 | 1.2 | |
| Ki | αvβ5 | 0.3 |
Table 1: Inhibitory Constants (Ki) of this compound
| Cell Line | Assay | Substrate | IC50 (nM) | Reference |
| HEK293 | Cell Adhesion | Vitronectin | 3 | |
| Mouse VSMC | Cell Adhesion | Vitronectin | 2.9 | |
| Monkey VSMC | Cell Adhesion | Vitronectin | 6.9 | |
| Human Osteoclast | Bone Resorption | - | 11 | |
| MDA-MB-231 (in blood) | Cell Adhesion to ECM | Vascular ECM | - (Inhibited in combination) |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound
Impact on Cancer Cell Adhesion and Migration
The ability of cancer cells to adhere to the ECM and migrate is fundamental to invasion and metastasis. By blocking integrin function, this compound effectively curtails these processes.
Inhibition of Cell Adhesion
Studies have demonstrated that this compound dose-dependently inhibits the adhesion of various cell types, including cancer cells, to ECM proteins like vitronectin. For instance, in HEK293 cells, this compound inhibits adhesion with an IC50 of 3 nM. Similarly, a combination of this compound and lamifiban has been shown to inhibit the adhesion of MDA-MB-231 breast cancer cells to the vascular ECM.
Inhibition of Cell Migration
Cell migration is a dynamic process involving the continuous formation and disassembly of adhesive contacts with the ECM. By disrupting these adhesive interactions, this compound impedes the migratory capabilities of cancer cells. For example, this compound has been shown to inhibit TGFβ-induced migration of vascular smooth muscle cells. While direct quantitative data on this compound's effect on various cancer cell lines' migration is limited in the public domain, its mechanism of action strongly suggests a potent inhibitory effect.
Signaling Pathways Modulated by this compound
Integrin engagement with the ECM triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival. This compound, by blocking this initial interaction, effectively dampens these downstream signaling pathways. Two of the most critical pathways affected are the Focal Adhesion Kinase (FAK) and Rho GTPase signaling pathways.
Focal Adhesion Kinase (FAK) Signaling
FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon integrin clustering following ligand binding, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for Src family kinases, leading to the formation of a FAK-Src signaling complex. This complex then phosphorylates a host of downstream targets, including paxillin and p130Cas, which are crucial for the regulation of focal adhesion dynamics and cell migration.
By preventing integrin-ligand binding, this compound inhibits the initial activation of FAK, thereby suppressing the entire downstream signaling cascade. This leads to reduced focal adhesion turnover and a decrease in cell motility.
Rho GTPase Signaling
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are essential for cell migration. Integrin signaling plays a crucial role in the spatial and temporal activation of these GTPases.
-
RhoA is primarily involved in the formation of stress fibers and focal adhesions, contributing to cell contractility.
-
Rac1 promotes the formation of lamellipodia, the sheet-like protrusions at the leading edge of a migrating cell.
-
Cdc42 is involved in the formation of filopodia, the finger-like sensory protrusions.
Integrin-mediated activation of FAK and other signaling molecules leads to the activation of specific Guanine nucleotide Exchange Factors (GEFs) for Rho GTPases, which in turn activate the GTPases by promoting the exchange of GDP for GTP. By inhibiting the initial integrin signaling, this compound is expected to disrupt the coordinated activation of Rho GTPases, leading to a disorganized actin cytoskeleton and impaired cell motility.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on cancer cell adhesion and migration.
Cell Adhesion Assay
This assay quantifies the ability of cancer cells to adhere to an ECM-coated surface and the inhibitory effect of this compound.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Vitronectin, Fibronectin)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
Calcein-AM or Crystal Violet stain
-
Fluorescence plate reader or microscope
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Vitronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and then block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium.
-
Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30-60 minutes at 37°C.
-
Seeding: Wash the blocked plate with PBS and add the treated cell suspension to each well.
-
Adhesion: Allow the cells to adhere for a specified time (e.g., 30-90 minutes) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Calcein-AM: Incubate the cells with Calcein-AM for 30 minutes, then measure fluorescence.
-
Crystal Violet: Fix the cells with methanol, stain with 0.5% crystal violet, wash, and then solubilize the dye and measure absorbance.
-
-
Analysis: Calculate the percentage of cell adhesion relative to the untreated control.
Transwell Migration (Boyden Chamber) Assay
This assay measures the ability of cancer cells to migrate through a porous membrane towards a chemoattractant and the inhibitory effect of this compound.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., serum-containing medium)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
-
Microscope
Protocol:
-
Setup: Place Transwell inserts into the wells of a 24-well plate. Add chemoattractant to the lower chamber.
-
Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.
-
Migration: Incubate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields of view under a microscope.
-
Analysis: Calculate the percentage of cell migration relative to the untreated control.
Conclusion and Future Directions
This compound is a potent and selective antagonist of αvβ3 and αvβ5 integrins with demonstrated efficacy in inhibiting key processes of cancer progression, namely cell adhesion and migration. Its mechanism of action, centered on the disruption of integrin-ECM interactions, leads to the downstream inhibition of critical signaling pathways, including the FAK and Rho GTPase pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound in oncology.
Future research should focus on expanding the quantitative analysis of this compound's effects across a broader range of cancer cell lines and in more complex in vivo models. Elucidating the precise molecular details of how this compound modulates specific downstream signaling effectors will provide a more nuanced understanding of its anti-cancer activity. While no clinical trial data for this compound in cancer is currently available, its preclinical profile warrants further exploration, potentially in combination with other anti-cancer agents, to develop novel therapeutic strategies targeting the metastatic cascade.
The Immunomodulatory Landscape of SB-273005 in Gestational Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the immunomodulatory effects of SB-273005, a potent antagonist of the αvβ3 integrin receptor, within the context of pregnancy models. It aims to provide a comprehensive resource encompassing quantitative data, detailed experimental methodologies, and a clear visualization of the underlying signaling pathways.
Core Findings: Reversal of Pregnancy-Induced Immune Skewing
Pregnancy is characterized by a unique immunological state, shifting towards a Th2-dominant response to ensure maternal tolerance of the semi-allogeneic fetus.[1][2] Studies in murine models have demonstrated that this compound administration during early pregnancy can reverse this crucial immune deviation.[1][3] This intervention leads to a significant reduction in the Th2/Th1 cell ratio, an increase in the Th1-associated cytokine Interleukin-2 (IL-2), and a decrease in the Th2-associated cytokine Interleukin-10 (IL-10).[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in a pregnant mouse model.[1][3]
Table 1: Effect of this compound on Splenic T-helper Cell Populations in Pregnant Mice
| Group | Th1 Cells (%) | Th2 Cells (%) | Th2/Th1 Ratio |
| Non-pregnant | 25.3 ± 2.1 | 4.8 ± 0.5 | 0.19 ± 0.02 |
| Pregnant (Mock) | 20.1 ± 1.8 | 8.2 ± 0.7 | 0.41 ± 0.04* |
| Pregnant + this compound | 24.8 ± 2.0# | 5.1 ± 0.6# | 0.21 ± 0.02# |
*P<0.01 vs. Non-pregnant; #P<0.001 vs. Pregnant (Mock) Data presented as mean ± standard deviation.
Table 2: Effect of this compound on Splenic Cytokine Levels in Pregnant Mice
| Group | IL-2 (pg/mL) | IL-10 (pg/mL) |
| Non-pregnant | 45.2 ± 3.5 | 28.7 ± 2.9 |
| Pregnant (Mock) | 36.8 ± 3.1 | 45.1 ± 4.2 |
| Pregnant + this compound | 43.9 ± 3.8# | 30.2 ± 3.3## |
*P<0.05 vs. Non-pregnant; #P<0.05 vs. Pregnant (Mock); ##P<0.01 vs. Pregnant (Mock) Data presented as mean ± standard deviation.
Underlying Mechanism: The αvβ3 Integrin Signaling Axis
This compound is a non-peptide antagonist that targets the αvβ3 and αvβ5 integrin receptors with high affinity.[4][5] In the context of pregnancy immunology, its effects are primarily attributed to the blockade of αvβ3 integrin signaling. This integrin is crucial for maintaining the homeostasis of the decidua and promoting immune tolerance, particularly concerning Natural Killer (NK) cells.[4]
Recent research has elucidated a critical role for αvβ3 integrin in promoting Th2 cell differentiation.[2] The binding of αvβ3 integrin initiates a downstream signaling cascade involving Focal Adhesion Kinase (FAK) and the mammalian Target of Rapamycin (mTOR).[2] This pathway is instrumental in polarizing T-helper cells towards the Th2 lineage. By antagonizing αvβ3 integrin, this compound disrupts this signaling cascade, thereby inhibiting Th2 differentiation and the subsequent production of IL-10.[1][4]
Caption: this compound inhibits αvβ3 integrin signaling, disrupting Th2 differentiation.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, primarily based on the work of Wang et al. (2014).[1][3]
Animal Model and Treatment
-
Animals: Kunming mice (6-8 weeks old, 25-30g) are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Mating and Pregnancy Confirmation: Female and male mice are co-housed at a 2:1 ratio overnight. The presence of a vaginal plug the following morning confirms day 1 of pregnancy.
-
Grouping and Administration: On day 1 of pregnancy, mice are randomly divided into a mock-treated group and an this compound-treated group (n=20 per group). A group of non-pregnant mice (n=5) serves as a negative control.
-
Dosing: The this compound group receives 3 mg/kg of this compound dissolved in dimethylsulfoxide (DMSO) via gavage on days 3, 4, and 5 of pregnancy. The mock-treated group receives an equivalent volume of DMSO.
-
Sample Collection: On day 8 of pregnancy, mice are euthanized, and spleens and peripheral blood are collected for analysis.
Caption: Workflow for the in vivo mouse pregnancy model.
Flow Cytometry for T-helper Cell Analysis
-
Spleen Cell Suspension: Spleens are mechanically dissociated to create a single-cell suspension. Red blood cells are lysed using a suitable lysis buffer.
-
Cell Staining:
-
Cells are first stained with fluorescently conjugated antibodies against surface markers CD3 and CD4 to identify CD4+ T-helper cells.
-
For intracellular cytokine staining, cells are stimulated in vitro for 4-6 hours with a cell stimulation cocktail (e.g., containing phorbol 12-myristate 13-acetate (PMA) and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A).
-
Following stimulation, cells are fixed and permeabilized using a commercial fixation/permeabilization kit.
-
Intracellular staining is then performed using fluorescently conjugated antibodies against IFN-γ (for Th1 cells) and IL-4 (for Th2 cells).
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is gated on the CD3+CD4+ lymphocyte population to determine the percentage of IFN-γ+ (Th1) and IL-4+ (Th2) cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Preparation: Spleens are homogenized in a suitable buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected for analysis.
-
ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for either mouse IL-2 or IL-10 and incubated overnight.
-
The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Spleen supernatant samples and a serial dilution of a known concentration of recombinant mouse IL-2 or IL-10 (for the standard curve) are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody specific for the target cytokine is added.
-
After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.
-
The concentration of IL-2 or IL-10 in the samples is calculated by interpolating from the standard curve.
-
Logical Framework for the Immunomodulatory Effects of this compound
The administration of this compound in a pregnancy model initiates a cascade of events, starting with the inhibition of a key cell-surface receptor and culminating in a systemic shift in the immune response.
Caption: Logical flow of this compound's immunomodulatory action.
References
- 1. Integrin αvβ3 acting as membrane receptor for thyroid hormones mediates angiogenesis in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An αvβ3 integrin checkpoint is critical for efficient TH2 cytokine polarisation and potentiating antigen-specific immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrins in T Cell Physiology [mdpi.com]
- 4. Integrin-dependent regulation of gene expression in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for SB-273005 In Vitro Cell Adhesion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-273005 is a potent and selective antagonist of the αvβ3 and αvβ5 integrin receptors, with Ki values of 1.2 nM and 0.3 nM, respectively[1]. Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including angiogenesis, tumor metastasis, and bone resorption. The inhibition of αvβ3 and αvβ5 integrins by this compound makes it a valuable tool for studying these processes and a potential therapeutic agent. This document provides a detailed protocol for an in vitro cell adhesion assay to evaluate the efficacy of this compound and summarizes its inhibitory activity.
Data Presentation
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Description | Cell Line | Target Integrin | IC50 Value |
| Cell Adhesion Assay | HEK293 | αvβ3 | 0.003 µM[1] |
| Human Osteoclast-Mediated Bone Resorption | Human Osteoclasts | αvβ3 | 11 nM[1] |
Experimental Protocols
Protocol: this compound In Vitro Cell Adhesion Assay
This protocol describes a method to quantify the inhibition of cell adhesion by this compound using a colorimetric-based assay.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or other cell lines expressing αvβ3/αvβ5 integrins (e.g., U87MG glioblastoma cells, Human Umbilical Vein Endothelial Cells - HUVECs).
-
Extracellular Matrix (ECM) Protein: Vitronectin or Fibronectin.
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in serum-free media.
-
96-well tissue culture plates.
-
Assay Buffer: Serum-free cell culture medium.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Cell Detachment Solution: Non-enzymatic (e.g., EDTA-based).
-
Staining Solution: 0.5% Crystal Violet in 20% Methanol.
-
Solubilization Solution: 1% SDS in PBS.
-
Plate Reader.
Procedure:
-
Plate Coating:
-
Dilute Vitronectin or Fibronectin to a final concentration of 10 µg/mL in sterile PBS.
-
Add 50 µL of the ECM solution to each well of a 96-well plate.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash each well twice with 150 µL of sterile PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash each well twice with 150 µL of PBS.
-
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Gently detach the cells using a non-enzymatic cell detachment solution.
-
Wash the cells with serum-free medium and resuspend them in assay buffer to a final concentration of 1 x 10^5 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in assay buffer. A suggested starting range is 10 µM down to 0.1 nM, including a vehicle control (DMSO).
-
In separate tubes, mix equal volumes of the cell suspension and the this compound dilutions.
-
Incubate the cell-inhibitor mixtures for 30 minutes at 37°C.
-
-
Cell Adhesion:
-
Remove the blocking buffer from the coated plate and add 100 µL of the cell-inhibitor mixture to each well.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell adhesion.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells three times with 150 µL of PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 100 µL of 100% methanol to each well and incubating for 10 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the wells thoroughly with water until the water runs clear.
-
Add 100 µL of 1% SDS solution to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control.
-
Plot the percentage of adhesion against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Mandatory Visualization
Signaling Pathway Diagram
References
Application Notes and Protocols for SB-273005 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-273005 is a potent and selective non-peptide antagonist of αvβ3 and αvβ5 integrins.[1][2][3] It effectively inhibits cell adhesion, migration, and osteoclast-mediated bone resorption by blocking the interaction of these integrins with the RGD sequence in the extracellular matrix.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell-based assays, along with recommended concentration ranges and a summary of its inhibitory activities.
Mechanism of Action
This compound selectively targets the αvβ3 (vitronectin receptor) and αvβ5 integrins.[1][3] Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Upon binding to extracellular matrix proteins like vitronectin, these integrins activate intracellular signaling pathways that regulate cell survival, proliferation, migration, and differentiation. The αvβ3 integrin, in particular, is known to play a crucial role in angiogenesis, tumor metastasis, and bone resorption.[1]
This compound competitively inhibits the binding of RGD-containing ligands to αvβ3 and αvβ5 integrins, thereby disrupting downstream signaling. This leads to the inhibition of various cellular processes that are dependent on these interactions.
Signaling Pathway of αvβ3 Integrin Inhibition by this compound
Caption: this compound inhibits the binding of vitronectin to αvβ3 integrin, blocking downstream signaling.
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of this compound in various assays.
| Parameter | Target/Assay | Value | Reference |
| Ki | αvβ3 Integrin | 1.2 nM | [1][2][3] |
| αvβ5 Integrin | 0.3 nM | [1][2][3] | |
| IC50 | αvβ3-mediated Cell Adhesion (HEK293 cells) | 3 nM | [1][4] |
| Endothelial Cell Migration | 1.8 nM | [1] | |
| Osteoclast-mediated Bone Resorption | 11 nM | [1][5] | |
| Mouse VSMC Adhesion to Vitronectin | 2.9 nM | [2] | |
| Monkey VSMC Adhesion to Vitronectin | 6.9 nM | [2] | |
| Inhibition of Vitronectin Receptor (HEK293 cells) | 0.15 nM (0.00015 µM) | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[1]
-
Reconstitution: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. For a 10 mM stock solution, dissolve 4.51 mg of this compound (MW: 451.44 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles. For long-term storage, aliquot the stock solution into smaller volumes.
General Cell Culture Guidelines
For cell culture experiments, dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.
Protocol 1: Cell Adhesion Assay
This protocol is a general guideline for assessing the effect of this compound on cell adhesion to an extracellular matrix-coated surface.
Caption: Workflow for a typical cell adhesion assay to evaluate the effect of this compound.
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Vitronectin)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell line of interest (e.g., HEK293, MDA-MB-231, or vascular smooth muscle cells)
-
Serum-free cell culture medium
-
This compound stock solution
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in water)
-
Plate reader
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin (or another appropriate ECM protein) at a concentration of 1-10 µg/mL in PBS. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the wells twice with PBS. Block non-specific binding by adding 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30-60 minutes at 37°C.[2] Include a vehicle control (DMSO).
-
Seeding: Aspirate the blocking buffer from the coated plate and add 100 µL of the treated cell suspension to each well.
-
Incubation: Incubate the plate for 30-90 minutes at 37°C in a humidified incubator to allow for cell adhesion.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification:
-
Fix the adherent cells with 100 µL of cold methanol for 10 minutes.
-
Stain the cells with 100 µL of Crystal Violet solution for 10-20 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
Air dry the plate.
-
Solubilize the stain by adding 100 µL of solubilization buffer to each well.
-
Measure the absorbance at 570-590 nm using a plate reader.
-
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol describes a transwell migration assay to assess the inhibitory effect of this compound on cell migration.
Caption: Workflow for a Boyden chamber cell migration assay with this compound treatment.
-
24-well plate with transwell inserts (e.g., 8 µm pore size)
-
Cell line of interest (e.g., endothelial cells, cancer cells)
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and Crystal Violet)
-
Microscope
-
Preparation of Chambers: Place transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a density of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Treat the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes. Include a vehicle control.
-
Seeding: Add 100-200 µL of the treated cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate for 4-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol for 10 minutes, followed by staining with Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and quantified using a plate reader as described in the adhesion assay protocol.
Protocol 3: Osteoclast-Mediated Bone Resorption Assay
This assay measures the ability of osteoclasts to resorb a bone-mimicking substrate and the inhibitory effect of this compound.
Caption: Workflow for an osteoclast-mediated bone resorption assay to test this compound.
-
Calcium phosphate-coated plates or dentine slices
-
Osteoclast precursor cells (e.g., RAW 264.7 or bone marrow macrophages)
-
Differentiation medium (e.g., α-MEM with RANKL and M-CSF)
-
This compound stock solution
-
Cell removal solution (e.g., 10% bleach or sonication)
-
Staining solution for resorption pits (e.g., von Kossa stain)
-
Microscope and image analysis software
-
Osteoclast Differentiation: Seed osteoclast precursors onto the bone-mimicking substrate and culture them in differentiation medium until mature, multinucleated osteoclasts are formed (typically 5-7 days).
-
Treatment: Replace the medium with fresh differentiation medium containing various concentrations of this compound (e.g., 1 nM to 100 nM).[1] Include a vehicle control.
-
Incubation: Culture the cells for an additional 24-48 hours to allow for bone resorption.
-
Cell Removal: Remove the osteoclasts from the substrate by treating with a cell removal solution or by sonication.
-
Visualization and Quantification: Stain the substrate to visualize the resorption pits. For calcium phosphate-coated plates, von Kossa staining can be used. Capture images of the resorption pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
Troubleshooting
-
Low Potency: If this compound appears less potent than expected, ensure the stock solution is properly prepared and stored. Verify the final DMSO concentration is non-toxic to the cells.
-
High Background in Adhesion Assays: Incomplete blocking or harsh washing steps can lead to high background. Ensure thorough blocking and gentle washing.
-
Low Migration in Boyden Chamber Assays: The chemoattractant concentration may need optimization. Ensure the pore size of the transwell insert is appropriate for the cell type being used.
-
Variability in Resorption Assays: Osteoclast differentiation can be variable. Ensure consistent cell seeding density and differentiation conditions.
For further information, please consult the relevant product datasheets and published literature.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for SB-273005 in a Rat Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the dosage, administration, and mechanism of action of SB-273005, a potent and orally active nonpeptide antagonist of the αvβ3 and αvβ5 integrins, in a rat model of adjuvant-induced arthritis (AIA). This document includes detailed experimental protocols, quantitative data on efficacy, and a summary of the compound's signaling pathway. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and similar compounds for inflammatory joint diseases.
Introduction
This compound has demonstrated significant disease-modifying activity in preclinical models of arthritis. It functions by antagonizing the αvβ3 (vitronectin receptor) and αvβ5 integrins, which play a crucial role in cell adhesion, signaling, and tissue remodeling processes implicated in the pathogenesis of rheumatoid arthritis.[1][2][3] By blocking these integrins, this compound can mitigate inflammation, protect against bone and cartilage degradation, and ultimately reduce the clinical signs of arthritis.[1][4] These notes provide essential information for the practical application of this compound in a laboratory setting.
Quantitative Data Summary
The efficacy of this compound in the rat adjuvant-induced arthritis model has been quantified in terms of reduction in paw edema under different treatment regimens.[1]
Table 1: Efficacy of Prophylactic Administration of this compound (Twice Daily)
| Dosage (mg/kg) | Inhibition of Paw Edema (%) |
| 10 | 40% |
| 30 | 50% |
| 60 | 52% |
Table 2: Efficacy of Therapeutic Administration of this compound (Twice Daily)
| Dosage (mg/kg) | Reduction in Paw Edema (%) |
| 30 | 36% |
| 60 | 48% |
Note: this compound was also found to be effective when administered once per day, both prophylactically and therapeutically.[1]
Mechanism of Action and Signaling Pathway
This compound is a potent antagonist of αvβ3 (Ki = 1.2 nM) and αvβ5 (Ki = 0.3 nM) integrins.[1][3] In the context of arthritis, the binding of ligands such as vitronectin to αvβ3 integrin on various cell types, including macrophages and osteoclasts, triggers downstream signaling cascades that promote inflammation and bone resorption. By blocking this interaction, this compound inhibits these pathological processes. The proposed signaling pathway involves the modulation of key inflammatory mediators. Ligation of αvβ3 integrin can lead to the activation of the PI3K/Akt pathway, which in turn activates the transcription factor NF-κB.[3] NF-κB is a master regulator of pro-inflammatory cytokine production, including TNF-α, IL-1β, and IL-6. Furthermore, αvβ3 signaling can involve focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK), which are implicated in cell survival, proliferation, and matrix degradation.
References
- 1. atsjournals.org [atsjournals.org]
- 2. JCI Insight - Dysregulated integrin αVβ3 and CD47 signaling promotes joint inflammation, cartilage breakdown, and progression of osteoarthritis [insight.jci.org]
- 3. αVβ3 integrin regulates macrophage inflammatory responses via PI3 kinase/Akt-dependent NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dysregulated integrin αVβ3 and CD47 signaling promotes joint inflammation, cartilage breakdown, and progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of SB-273005 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-273005 is a potent and selective nonpeptide antagonist of αvβ3 and αvβ5 integrins.[1][2][3] It functions by inhibiting the interaction between these integrins and the Arginine-Glycine-Aspartic acid (RGD) sequence found in extracellular matrix (ECM) proteins.[1][4] This inhibition disrupts critical cell adhesion and signaling processes, making this compound a valuable tool in research areas such as angiogenesis, bone resorption, and inflammation.[1][4][5] In mouse models, this compound has been shown to reverse pregnancy-induced immune deviations by reducing the production of Th2 cells and IL-10.[6][7][8]
Due to its hydrophobic nature, this compound is insoluble in water but soluble in dimethyl sulfoxide (DMSO).[1][2][9] Proper preparation of a concentrated stock solution in DMSO is a critical first step for ensuring accuracy and reproducibility in downstream in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value |
| CAS Number | 205678-31-5[1][3][4] |
| Molecular Formula | C₂₂H₂₄F₃N₃O₄[1][3][10] |
| Molecular Weight | 451.44 g/mol [1][2][9] |
| Appearance | White to off-white powder |
| Purity | ≥98%[3] |
| Mechanism of Action | Potent antagonist of αvβ3 and αvβ5 integrins[2][11] |
Solubility and Stock Solution Data
This compound exhibits high solubility in DMSO, making it the recommended solvent for preparing stock solutions. It is important to use fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly reduce the solubility of the compound.[2][4]
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 90 mg/mL (≈ 199.36 mM)[2][9] | Use of ultrasonic bath and warming to 37°C can aid dissolution.[1] |
| Ethanol | ≈ 16 mg/mL (≈ 35.44 mM)[9] | - |
| Water | Insoluble[2][9] | - |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL)[3] | - |
Experimental Protocols
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Pipettors and sterile, disposable pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (butyl rubber or neoprene recommended)[12]
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjustments can be made based on the desired volume and concentration.
-
Preparation: Work in a well-ventilated area or a chemical fume hood.[12][13] Ensure all glassware and equipment are clean and dry.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 4.51 mg of this compound powder into the tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is fully dissolved. A clear solution should be obtained.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes to facilitate dissolution.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes.
-
Storage: Store the aliquots protected from light at -20°C or -80°C.
To prepare stock solutions of different concentrations, use the following formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)
| Desired Concentration | Volume | Mass of this compound to Weigh |
| 1 mM | 1 mL | 0.45 mg |
| 5 mM | 1 mL | 2.26 mg |
| 10 mM | 1 mL | 4.51 mg |
| 20 mM | 1 mL | 9.03 mg |
| 50 mM | 1 mL | 22.57 mg |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | 1 month[2][4] | Suitable for short-term storage. Protect from light. |
| -80°C | 6-12 months[2][4] | Recommended for long-term storage. Protect from light. |
Note: Always aliquot the stock solution to prevent product inactivation from repeated freeze-thaw cycles.[2][4] It is recommended to use the solution as soon as possible after preparation.[1]
Safety Precautions
Handle this compound and DMSO with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[13][14]
-
DMSO Handling: DMSO is an excellent solvent that can penetrate the skin.[12][14] It can carry dissolved substances with it, facilitating their absorption into the body.[12][14] Therefore, exercise extreme caution to avoid skin contact when handling DMSO solutions.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[12][13]
-
Disposal: Dispose of all waste, including empty vials, used pipette tips, and unused solution, in accordance with local, state, and federal regulations.[15]
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock solution.
Caption: this compound antagonizes integrin-ECM interaction.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disease-modifying activity of SB 273005, an orally active, nonpeptide alphavbeta3 (vitronectin receptor) antagonist, in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an antagonist of αvβ3 integrin, reduces the production of Th2 cells and cytokine IL-10 in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB273005, an antagonist of αvβ3 integrin, reduces the p...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. nbinno.com [nbinno.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. greenfield.com [greenfield.com]
- 15. unil.ch [unil.ch]
Application Notes and Protocols for SB-273005 in In Vivo Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SB-273005, a potent and orally active non-peptide antagonist of αvβ3 and αvβ5 integrins, in in vivo angiogenesis research.
Introduction
This compound is a selective inhibitor of αvβ3 and αvβ5 integrins, which are cell adhesion receptors crucial for the process of angiogenesis.[1] These integrins are highly expressed on activated endothelial cells and some tumor cells, making them a prime target for anti-angiogenic therapies.[1] By blocking the interaction of these integrins with their ligands in the extracellular matrix, such as vitronectin, this compound can inhibit endothelial cell migration, proliferation, and survival, ultimately leading to a reduction in new blood vessel formation.[2] This document outlines the mechanism of action, provides detailed protocols for key in vivo angiogenesis assays, and presents expected quantitative outcomes based on studies of similar αvβ3/αvβ5 antagonists.
Mechanism of Action: αvβ3 and αvβ5 Integrin Signaling in Angiogenesis
Integrins αvβ3 and αvβ5 play a pivotal role in mediating the signaling cascades essential for angiogenesis. Upon binding to extracellular matrix (ECM) proteins containing the Arg-Gly-Asp (RGD) sequence, these integrins trigger downstream signaling pathways that promote endothelial cell survival, proliferation, and migration. This compound, as an RGD-mimetic antagonist, competitively inhibits this binding, thereby disrupting the pro-angiogenic signals.
The signaling pathway involves the activation of focal adhesion kinase (FAK) and Src family kinases upon integrin ligation. This leads to the activation of the Ras/MAP kinase pathway, which promotes cell proliferation and differentiation.[2][3] Furthermore, ligation of αvβ3 is critical for endothelial cell survival by suppressing the p53-dependent apoptotic pathway.[2][4] Antagonists of αvβ3 can induce apoptosis in proliferating endothelial cells.[2]
Experimental Protocols for In Vivo Angiogenesis Studies
Several well-established in vivo models can be employed to evaluate the anti-angiogenic properties of this compound. The following protocols are provided as a guide and may require optimization based on specific experimental conditions.
Matrigel Plug Assay
The Matrigel plug assay is a widely used method to assess in vivo angiogenesis.[4][5][6] Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and the test compound (this compound) and injected subcutaneously into mice. The solidified plug is later excised and analyzed for blood vessel infiltration.
Experimental Workflow:
Detailed Protocol:
-
Preparation of Matrigel Mixture:
-
Thaw growth factor-reduced Matrigel on ice overnight at 4°C.
-
On the day of injection, mix Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF; e.g., 150 ng/mL) or vascular endothelial growth factor (VEGF; e.g., 100 ng/mL).
-
For the treatment group, add this compound to the Matrigel mixture at the desired concentration. A dose range of 1-100 mg/kg for systemic administration or direct incorporation into the plug can be considered for initial studies, based on data from similar compounds.
-
Keep all reagents and mixtures on ice to prevent premature gelation.
-
-
Animal Dosing and Injection:
-
Use immunodeficient mice (e.g., C57BL/6 or nude mice).
-
Anesthetize the mice.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mice using a pre-chilled syringe and needle.
-
For systemic administration, this compound can be administered orally (p.o.) or intraperitoneally (i.p.) daily or on an optimized schedule.
-
-
Plug Excision and Analysis:
-
After a defined period (typically 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantitative Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure hemoglobin content using Drabkin's reagent as an index of blood vessel formation.
-
Microvessel Density (MVD): Fix the plugs in formalin, embed in paraffin, and perform immunohistochemistry for endothelial cell markers such as CD31. Quantify the number of vessels per unit area.
-
-
Quantitative Data (Hypothetical based on similar compounds):
| Treatment Group | This compound Dose | Hemoglobin Content (g/dL) | Microvessel Density (vessels/mm²) |
| Control (Vehicle) | 0 mg/kg | 1.5 ± 0.2 | 120 ± 15 |
| This compound | 10 mg/kg/day, p.o. | 0.8 ± 0.15 | 65 ± 10 |
| This compound | 30 mg/kg/day, p.o. | 0.5 ± 0.1 | 40 ± 8 |
| This compound | 100 mg/kg/day, p.o. | 0.3 ± 0.08 | 25 ± 5 |
| *p < 0.05 compared to control. Data are representative and should be optimized. |
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established model for studying angiogenesis in vivo due to the highly vascularized nature of the chick embryo's chorioallantoic membrane.[7][8][9]
Experimental Workflow:
Detailed Protocol:
-
Egg Preparation:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
-
Application of Test Substance:
-
On day 8-10, place a sterile carrier (e.g., a small filter disk or a gelatin sponge) soaked with a pro-angiogenic factor (e.g., bFGF or VEGF) onto the CAM.
-
For the treatment group, the carrier should also contain this compound. Alternatively, this compound can be administered systemically into a CAM vessel. A range of 1-10 µg per embryo can be tested.
-
-
Incubation and Analysis:
-
Reseal the window and incubate the eggs for an additional 48-72 hours.
-
After incubation, photograph the area under the carrier.
-
Quantitative Analysis: Use image analysis software to quantify the number of blood vessel branch points, total vessel length, and vessel density within a defined area around the carrier.
-
Quantitative Data (Hypothetical based on similar compounds):
| Treatment Group | This compound Dose (per embryo) | Number of Branch Points | Total Vessel Length (mm) |
| Control (Vehicle) | 0 µg | 55 ± 5 | 30 ± 3 |
| This compound | 1 µg | 35 ± 4 | 20 ± 2.5 |
| This compound | 5 µg | 20 ± 3 | 12 ± 2 |
| This compound | 10 µg | 12 ± 2 | 7 ± 1.5 |
| *p < 0.05 compared to control. Data are representative and should be optimized. |
Summary and Conclusion
This compound holds significant promise as a tool for studying the role of αvβ3 and αvβ5 integrins in angiogenesis. The protocols provided for the Matrigel plug and CAM assays offer robust frameworks for evaluating its anti-angiogenic efficacy in vivo. The quantitative data, extrapolated from studies on similar integrin antagonists, suggest that this compound is likely to demonstrate a dose-dependent inhibition of neovascularization. Researchers are encouraged to use these notes as a starting point and to optimize the protocols and dosages for their specific experimental setups. The use of these standardized assays will facilitate the comparison of results across different studies and contribute to a better understanding of the therapeutic potential of this compound in angiogenesis-dependent diseases.
References
- 1. Anti-angiogenic cancer therapy based on integrin alphavbeta3 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of angiogenesis and tumor progression of MK-0429, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment of varying peptide surface density on the suppression of angiogenesis by micelles displaying αvβ3 blocking peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Bone Loss in a Mouse Model of Osteoporosis
Topic: Therapeutic Targeting of Osteoclast-Mediated Bone Resorption Audience: Researchers, scientists, and drug development professionals.
Introduction:
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A primary driver of osteoporotic bone loss, particularly in the postmenopausal state, is an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. This document provides detailed protocols for utilizing a mouse model of osteoporosis to investigate therapeutic agents that target osteoclast function.
We will address two distinct molecular targets implicated in osteoclast activity:
-
αvβ3 Integrin: This cell adhesion molecule is crucial for osteoclast attachment to the bone matrix, a prerequisite for bone resorption. The compound SB-273005 is a potent and well-characterized antagonist of the αvβ3 integrin.[1][2][3][4] Its therapeutic potential in preventing bone loss has been demonstrated in preclinical models.[1][2][3]
-
C-C Chemokine Receptor 2 (CCR2): This receptor and its ligand, CCL2 (Monocyte Chemoattractant Protein-1), play a significant role in the recruitment of osteoclast precursors to sites of bone resorption and are involved in osteoclast differentiation.[5][6] Genetic elimination or pharmacological antagonism of CCR2 has been shown to protect against bone loss in certain models, making it a key therapeutic target.[6][7][8]
This document outlines the ovariectomy (OVX)-induced model of osteoporosis in mice and provides protocols for evaluating the efficacy of therapeutic agents targeting either the αvβ3 or CCR2 pathways.
Part 1: Experimental Protocols
Protocol 1: Ovariectomy (OVX)-Induced Osteoporosis Mouse Model
This protocol describes the surgical induction of estrogen deficiency to model postmenopausal osteoporosis.
1.1. Animals and Housing:
-
Species/Strain: Female C57BL/6 mice are commonly used.[9][10]
-
Age: 8-12 weeks old.
-
Housing: House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water. Allow at least one week of acclimatization before any procedures.
1.2. Anesthesia and Analgesia:
-
Anesthesia: Administer a combination of Ketamine (90–150 mg/kg) and Xylazine (7.5–20 mg/kg) via intraperitoneal (i.p.) injection.[11] Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Post-operative Analgesia: Provide appropriate analgesics (e.g., Buprenorphine, Carprofen) as recommended by institutional guidelines to manage post-operative pain.
1.3. Surgical Procedure (Ovariectomy):
-
Place the anesthetized mouse in a prone position. Prepare the surgical area by shaving the fur over the dorsal midline and sterilizing the skin with alternating scrubs of povidone-iodine and 70% ethanol.
-
Make a single, midline longitudinal incision (~1 cm) through the skin at the caudal edge of the ribcage.[11]
-
Shift the skin incision to one side to visualize the underlying muscle wall. Make a small incision through the muscle to enter the peritoneal cavity.
-
Locate the ovary, which is typically embedded in a fat pad. Gently exteriorize the ovary and uterine horn using blunt forceps.
-
Securely ligate the ovarian blood vessels and the fallopian tube with absorbable suture material.
-
Excise the ovary distal to the ligature.
-
Return the uterine stump to the peritoneal cavity and close the muscle incision with absorbable sutures.
-
Repeat the procedure on the contralateral side through the same skin incision.
-
For the Sham control group , perform the same procedure, including exteriorizing the ovaries, but do not ligate or remove them.[9]
-
Close the skin incision with wound clips or non-absorbable sutures.
1.4. Post-Operative Care:
-
Allow mice to recover on a warming pad until ambulatory.
-
Monitor the animals daily for at least one week for signs of distress, infection, or issues with the incision site.[9]
-
Allow a recovery period of 1-2 weeks before commencing treatment. Bone loss becomes significant 3-4 weeks post-OVX.[11]
Protocol 2: Therapeutic Agent Administration
2.1. Experimental Groups:
-
Group 1: Sham + Vehicle: Sham-operated mice receiving the vehicle control.
-
Group 2: OVX + Vehicle: Ovariectomized mice receiving the vehicle control.
-
Group 3: OVX + this compound: Ovariectomized mice receiving the αvβ3 antagonist.
-
Group 4: OVX + CCR2 Antagonist: Ovariectomized mice receiving a validated CCR2 antagonist (e.g., RS 504393).[5]
2.2. Dosing and Administration:
-
This compound (αvβ3 Antagonist):
-
RS 504393 (CCR2 Antagonist):
-
Treatment Duration: Typically 4-8 weeks, starting 1-2 weeks post-OVX.
Protocol 3: Endpoint Analysis
At the end of the treatment period, euthanize mice and collect tissues for analysis.
3.1. Micro-Computed Tomography (Micro-CT) Analysis:
-
Dissect femurs or tibiae and fix them in 4% paraformaldehyde or 70% ethanol.
-
Scan the bones using a high-resolution micro-CT system. A voxel size of 6–10 μm is recommended for accurate analysis of mouse trabecular bone.[12]
-
Define a region of interest (ROI) in the trabecular bone of the distal femur or proximal tibia metaphysis for analysis.
3.2. Bone Histomorphometry:
-
Following micro-CT, decalcify the bones in 10-20% EDTA solution.[17]
-
Process the decalcified bones, embed in paraffin, and cut 4-5 μm sections.
-
Stain sections for Tartrate-Resistant Acid Phosphatase (TRAP) to identify osteoclasts (which stain red/purple).[18][19] Counterstain with hematoxylin or methyl green.
-
Using specialized software (e.g., BIOQUANT, ImageJ with BoneJ plugin), quantify osteoclast-related parameters within the trabecular bone ROI.[17][18][20][21]
3.3. Serum Biomarker Analysis:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate serum and store at -80°C until analysis.
-
Use commercial ELISA kits to measure the levels of key bone turnover markers.[22][23][24][25][26]
Part 2: Data Presentation
Quantitative data should be summarized to compare the effects of different treatments.
Table 1: Expected Outcomes from Micro-CT Analysis of Distal Femur Metaphysis
| Parameter | Description | Expected OVX + Vehicle Outcome (vs. Sham) | Expected Outcome with Effective Treatment (vs. OVX + Vehicle) |
|---|---|---|---|
| BV/TV (%) | Bone Volume / Total Volume | ↓↓↓ | ↑↑ |
| Tb.N (1/mm) | Trabecular Number | ↓↓ | ↑ |
| Tb.Th (μm) | Trabecular Thickness | ↓ | ↔ or ↑ |
| Tb.Sp (μm) | Trabecular Separation | ↑↑↑ | ↓↓ |
| Conn.D (1/mm³) | Connectivity Density | ↓↓ | ↑ |
Arrow direction indicates increase (↑), decrease (↓), or no change (↔). The number of arrows indicates the expected magnitude of change.
Table 2: Expected Outcomes from Bone Histomorphometry
| Parameter | Description | Expected OVX + Vehicle Outcome (vs. Sham) | Expected Outcome with Effective Treatment (vs. OVX + Vehicle) |
|---|---|---|---|
| Oc.S/BS (%) | Osteoclast Surface / Bone Surface | ↑↑↑ | ↓↓ |
| N.Oc/B.Pm (#/mm) | Number of Osteoclasts / Bone Perimeter | ↑↑ | ↓↓ |
Table 3: Expected Outcomes from Serum Biomarker Analysis
| Marker | Type | Expected OVX + Vehicle Outcome (vs. Sham) | Expected Outcome with Effective Treatment (vs. OVX + Vehicle) |
|---|---|---|---|
| CTX-1 | Resorption | ↑↑↑ | ↓↓ |
| TRAP5b | Resorption | ↑↑ | ↓ |
| P1NP | Formation | ↑ or ↔ | ↔ or ↓ |
| Osteocalcin | Formation | ↑ or ↔ | ↔ or ↓ |
Note: In high-turnover osteoporosis, formation markers can also be elevated initially. A successful anti-resorptive therapy will primarily reduce resorption markers.
Part 3: Visualization of Pathways and Workflows
Diagram 1: Experimental Workflow
Caption: Workflow for the OVX-induced osteoporosis mouse model.
Diagram 2: αvβ3 Integrin Signaling in Osteoclasts
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone [frontiersin.org]
- 6. Multiple roles for CCR2 during fracture healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR2 Elimination in Mice Results in Larger and Stronger Tibial Bones but Bone Loss is not Attenuated following Ovariectomy or Muscle Denervation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effect of a topical CCR2 antagonist on induced alveolar bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OVX-induced osteoporosis mouse model [bio-protocol.org]
- 10. biocytogen.com [biocytogen.com]
- 11. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. MicroCT Morphometry Analysis of Mouse Cancellous Bone: Intra- and Inter-system Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Bone Microstructure by Micro CT in C57BL/6J Mice for Sex-Specific Differentiation | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Bone histology and histomorphometric analysis of osteoclasts in trabecular bone. [bio-protocol.org]
- 18. arprheumatology.com [arprheumatology.com]
- 19. Osteoblast function and bone histomorphometry in a murine model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The Usefulness of Bone Biomarkers for Monitoring Treatment Disease: A Comparative Study in Osteolytic and Osteosclerotic Bone Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tumor Cell Invasion with SB-273005 in Matrigel
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-273005 is a potent, orally active, and non-peptide antagonist of αvβ3 and αvβ5 integrins.[1] It functions by blocking the binding of these integrins to the Arginine-Glycine-Aspartic acid (RGD) sequence within the extracellular matrix (ECM).[1] Integrins, particularly αvβ3, are crucial in tumor progression, angiogenesis, and metastasis. Their involvement in cell adhesion, migration, and invasion makes them a key target in cancer research. These application notes provide detailed protocols and data for utilizing this compound to study and quantify its inhibitory effects on tumor cell invasion using an in vitro Matrigel assay. The highly invasive MDA-MB-231 breast cancer cell line, known to express αvβ3 integrin, is highlighted as a relevant model system.
Mechanism of Action
This compound selectively inhibits αvβ3 and αvβ5 integrins with high affinity. The binding of these integrins to ECM proteins initiates intracellular signaling cascades that promote cell migration and invasion. Key pathways include the activation of Focal Adhesion Kinase (FAK), Src family kinases, and downstream effectors like the PI3K/Akt and MAPK pathways. By blocking the initial integrin-ECM interaction, this compound effectively disrupts these signaling events, leading to an inhibition of invasive cellular processes.
Data Presentation
| Parameter | Value | Assay | Cell Line/System | Reference |
| Ki (αvβ3) | 1.2 nM | Competitive Binding Assay | Human αvβ3 | [1] |
| Ki (αvβ5) | 0.3 nM | Competitive Binding Assay | Human αvβ5 | [1] |
Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Experimental Protocols
Matrigel Invasion Assay Protocol
This protocol is adapted from standard Matrigel invasion assay procedures and is tailored for assessing the effect of this compound on MDA-MB-231 tumor cell invasion.
Materials:
-
This compound
-
MDA-MB-231 breast cancer cells
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts (8 µm pore size)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Calcein AM or Crystal Violet stain
-
Cotton swabs
-
Methanol
-
Phosphate Buffered Saline (PBS)
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope (fluorescence or light)
Procedure:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to 1 mg/mL with cold, serum-free cell culture medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Harvest cells using trypsin and resuspend in serum-free medium.
-
Count the cells and adjust the concentration to 5 x 10^5 cells/mL in serum-free medium containing 0.1% BSA.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the serum-free cell suspension medium. A suggested starting range is 1 nM to 1 µM. Include a vehicle control (DMSO).
-
Incubate the cell suspension with the different concentrations of this compound for 30 minutes at 37°C.
-
-
Cell Seeding and Invasion:
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of cell culture medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane with a cotton swab.
-
For Crystal Violet Staining:
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the stained cells in several random fields under a light microscope.
-
-
For Calcein AM Staining (Fluorometric):
-
Prepare a 4 µg/mL solution of Calcein AM in PBS.
-
Add 500 µL of Calcein AM solution to the lower chamber and incubate for 1 hour at 37°C.
-
Measure the fluorescence of the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
Calculate the percentage of invasion inhibition for each concentration of this compound compared to the vehicle control. Plot the results to determine the IC50 value.
Percentage Inhibition = [1 - (Number of invaded cells with this compound / Number of invaded cells in control)] x 100
Visualizations
Caption: Workflow for the Matrigel invasion assay to test this compound.
Caption: Signaling pathway inhibited by this compound in tumor cell invasion.
References
Application Notes and Protocols for Flow Cytometry Analysis with SB-273005 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the αvβ3/αvβ5 integrin antagonist, SB-273005, in conjunction with flow cytometry to analyze its effects on immune cell populations and signaling pathways. The provided protocols are based on established research and are intended to be adapted to specific experimental needs.
Introduction
This compound is a potent, non-peptide antagonist of αvβ3 and αvβ5 integrins with Ki values of 1.2 nM and 0.3 nM, respectively[1][2]. It functions by blocking the interaction of these integrins with the RGD (arginine-glycine-aspartate) sequence found in extracellular matrix proteins[2]. This inhibition has been shown to modulate immune responses, notably affecting the differentiation and cytokine production of T helper (Th) cells[3][4]. Flow cytometry is an indispensable tool for dissecting these cellular and intracellular changes following this compound treatment.
Data Presentation
The following tables summarize quantitative data from a study investigating the in vivo effects of this compound on T helper cell populations and cytokine production in a murine model. In this study, pregnant mice were treated with this compound (3 mg/kg) by gavage from day 3 to day 5 of pregnancy, and spleen and peripheral blood lymphocytes were analyzed on day 8[3][4][5].
Table 1: Effect of this compound on T helper Cell Percentages in Spleen
| Treatment Group | % Th1 Cells (Mean ± SD) | % Th2 Cells (Mean ± SD) | Th2:Th1 Ratio |
| Non-pregnant | 25.3 ± 2.1 | 10.2 ± 1.5 | 0.40 |
| Pregnant (Mock) | 18.5 ± 1.9 | 18.9 ± 2.0 | 1.02 |
| Pregnant + this compound | 23.8 ± 2.2# | 12.1 ± 1.6# | 0.51 |
*P<0.05, compared with non-pregnant mice. #P<0.05, compared with pregnant mock-treated mice.
Table 2: Effect of this compound on T helper Cell Percentages in Peripheral Blood
| Treatment Group | % Th1 Cells (Mean ± SD) | % Th2 Cells (Mean ± SD) |
| Non-pregnant | 24.9 ± 2.3 | 10.5 ± 1.3 |
| Pregnant (Mock) | 25.1 ± 2.5 | 10.3 ± 1.4 |
| Pregnant + this compound | 25.0 ± 2.4 | 10.6 ± 1.5 |
Table 3: Effect of this compound on IL-2 and IL-10 Levels in Spleen
| Treatment Group | IL-2 (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) |
| Non-pregnant | 45.2 ± 3.5 | 30.1 ± 2.8 |
| Pregnant (Mock) | 32.1 ± 3.1 | 55.2 ± 4.1 |
| Pregnant + this compound | 42.8 ± 3.6# | 35.7 ± 3.2# |
*P<0.05, compared with non-pregnant mice. #P<0.05, compared with pregnant mock-treated mice.
Signaling Pathways
This compound, by inhibiting αvβ3 integrin, can modulate downstream signaling pathways that are critical for T cell differentiation. The diagram below illustrates the proposed mechanism by which this compound influences the Th1/Th2 balance. Inhibition of αvβ3 integrin is thought to impair T-T cell clustering and subsequent signaling cascades, including the mTOR pathway, which is crucial for Th2 polarization[6].
Caption: this compound signaling pathway.
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving this compound and flow cytometry.
Protocol 1: In Vivo Treatment of Mice with this compound
This protocol is adapted from the study by Wang et al. (2014)[3][4][7].
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Vehicle for oral gavage (e.g., corn oil)
-
Experimental mice (e.g., C57BL/6)
-
Gavage needles
Procedure:
-
Prepare the this compound solution by first dissolving it in a small amount of DMSO and then diluting it to the final concentration with the chosen vehicle. The final concentration should be calculated to deliver a dose of 3 mg/kg body weight[3][4].
-
For the study cited, female mice were impregnated, and day 1 of pregnancy was confirmed by the presence of a vaginal plug[3][4].
-
Administer either the this compound solution or the vehicle (mock treatment) to the pregnant mice by oral gavage daily from day 3 to day 5 of pregnancy[3][4]. A non-pregnant control group should also be maintained.
-
On day 8 of the experiment, euthanize the mice and harvest spleens and peripheral blood for lymphocyte isolation and subsequent flow cytometry analysis[3][4].
Protocol 2: Preparation of Spleen and Peripheral Blood Lymphocytes
Materials:
-
Harvested spleens and peripheral blood
-
Phosphate-buffered saline (PBS)
-
Red blood cell (RBC) lysis buffer (e.g., ACK lysis buffer)
-
70 µm cell strainer
-
Ficoll-Paque or similar density gradient medium for peripheral blood
-
Fetal bovine serum (FBS)
-
Cell culture medium (e.g., RPMI-1640)
Procedure for Spleen:
-
Place the harvested spleen in a petri dish with a small volume of PBS or cell culture medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Wash the cell strainer with additional PBS or medium to collect all the cells.
-
Centrifuge the cell suspension at 300-400 x g for 5-10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RBC lysis buffer. Incubate for 3-5 minutes at room temperature.
-
Add an excess of PBS or medium to stop the lysis and centrifuge again.
-
Discard the supernatant and resuspend the lymphocyte pellet in an appropriate buffer for cell counting and staining.
Procedure for Peripheral Blood:
-
Dilute the collected peripheral blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400-500 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (the "buffy coat") at the plasma-Ficoll interface.
-
Wash the collected cells with PBS or medium and centrifuge at 300-400 x g for 5-10 minutes.
-
Resuspend the cell pellet in the appropriate buffer.
Protocol 3: Flow Cytometry for Th1/Th2 Cell and Intracellular Cytokine Analysis
This protocol is a general guide and may require optimization for specific antibodies and flow cytometers.
Materials:
-
Isolated lymphocytes
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ for Th1, IL-4 for Th2) and transcription factors (e.g., T-bet for Th1, GATA3 for Th2)
-
Flow cytometer
Procedure:
-
Cell Stimulation (for intracellular cytokine staining):
-
Resuspend lymphocytes at a concentration of 1-2 x 10^6 cells/mL in complete cell culture medium.
-
Add the cell stimulation cocktail and a protein transport inhibitor.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Surface Staining:
-
Wash the stimulated (or unstimulated for surface marker analysis only) cells with flow cytometry staining buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells.
-
Incubate the cells with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4) for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Incubate the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4) and/or transcription factors for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single cells, then on CD3+CD4+ T helper cells. Within the CD4+ population, identify Th1 (IFN-γ+) and Th2 (IL-4+) subsets.
-
Experimental Workflow
The following diagram outlines the general workflow for a typical in vivo experiment with this compound followed by flow cytometric analysis.
Caption: Experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an antagonist of αvβ3 integrin, reduces the production of Th2 cells and cytokine IL-10 in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Synergistic Antitumor Effects of αvβ3 Integrin Antagonists in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin αvβ3 is a cell surface receptor that plays a crucial role in tumor angiogenesis, metastasis, and survival.[1][2][3] Its expression is significantly upregulated on activated endothelial cells and various tumor cells, making it an attractive target for cancer therapy.[1][2][3] αvβ3 integrin antagonists are a class of therapeutic agents designed to block the signaling pathways mediated by this receptor. When used in combination with traditional chemotherapy agents, these antagonists have demonstrated the potential to enhance antitumor efficacy through synergistic mechanisms. This document provides detailed application notes and protocols for studying the combination of αvβ3 integrin antagonists, with a focus on the conceptual framework applicable to compounds like SB-273005, in preclinical cancer models.
Mechanism of Action and Therapeutic Rationale
The combination of αvβ3 integrin antagonists with chemotherapy is based on a multi-faceted approach to target both the tumor cells and their microenvironment. The proposed mechanisms for synergy include:
-
Inhibition of Angiogenesis: By blocking αvβ3 integrin on endothelial cells, these antagonists can inhibit the formation of new blood vessels, thereby restricting tumor growth and nutrient supply.[1][2]
-
Overcoming Chemotherapy Resistance: Integrin signaling can contribute to drug resistance.[4][5] Antagonists of αvβ3 can sensitize tumor cells to the cytotoxic effects of chemotherapy agents like cisplatin.[6][7]
-
Induction of Apoptosis: αvβ3 integrin antagonists can induce apoptosis in tumor cells and proliferating endothelial cells.[2][8] This pro-apoptotic effect can be potentiated when combined with chemotherapy.
-
Enhanced Drug Delivery: Some studies suggest that targeting integrins may modulate the tumor microenvironment in a way that enhances the delivery and efficacy of co-administered chemotherapy drugs.
Data Presentation: In Vitro and In Vivo Synergy
The following tables summarize representative quantitative data from preclinical studies investigating the synergistic effects of αvβ3 integrin antagonists in combination with various chemotherapy agents.
Table 1: In Vitro Cytotoxicity of αvβ3 Integrin Antagonists in Combination with Chemotherapy
| Cell Line | αvβ3 Antagonist | Chemotherapy Agent | Combination Index (CI)* | Observations | Reference |
| Ovarian Cancer (SKOV3) | Cilengitide | Cisplatin | < 1 | Synergistic cytotoxicity observed. | [9] |
| Glioblastoma (U87MG) | Cyclic RGD peptides | Paclitaxel | Not explicitly calculated | Combination enhanced apoptosis. | [8] |
| Pancreatic Cancer (SUIT2-luc) | NDAT, XT199 | Cisplatin | Not explicitly calculated | Combination enhanced antitumor efficacy. | [6] |
*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition by αvβ3 Integrin Antagonists and Chemotherapy
| Tumor Model | αvβ3 Antagonist | Chemotherapy Agent | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Orthotopic Pancreatic Cancer | NDAT + Cisplatin | Cisplatin | Not specified | Significantly greater than cisplatin alone. | [6][7] |
| Orthotopic Pancreatic Cancer | XT199 + Cisplatin | Cisplatin | Not specified | Significantly greater than cisplatin alone. | [6][7] |
| Ovarian Carcinoma Xenograft | E-[c(RGDfK)2]-DOXO | Doxorubicin | 3 x 24 mg/kg doxorubicin equivalents | Moderate antitumor efficacy. | [10] |
Experimental Protocols
In Vitro Synergy Assessment
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the synergistic cytotoxic effect of an αvβ3 integrin antagonist and a chemotherapy agent on cancer cells.
-
Materials:
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the αvβ3 integrin antagonist and the chemotherapy agent, both alone and in combination at a constant ratio.
-
Treat the cells with the drug solutions and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Materials:
-
Cancer cell line
-
αvβ3 integrin antagonist
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the αvβ3 integrin antagonist, chemotherapy agent, or the combination for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Efficacy Studies
1. Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor efficacy of the combination therapy.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
αvβ3 integrin antagonist
-
Chemotherapy agent
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, αvβ3 integrin antagonist alone, chemotherapy agent alone, and combination therapy.
-
Administer treatments according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, oral).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Caption: Synergistic mechanism of αvβ3 antagonists and chemotherapy.
Caption: Workflow for in vitro synergy assessment.
Caption: Simplified αvβ3 integrin signaling pathway and antagonist action.
References
- 1. Anti-angiogenic cancer therapy based on integrin alphavbeta3 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin alpha v beta 3 antagonists for anti-angiogenic cancer treatment [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. αvβ3 Integrin Antagonists Enhance Chemotherapy Response in an Orthotopic Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination of RGD compound and low-dose paclitaxel induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medsci.org [medsci.org]
- 10. In vitro and in vivo evaluation of doxorubicin conjugates with the divalent peptide E-[c(RGDfK)2] that targets integrin alphavbeta3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Storage and Stability of SB-273005 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-273005 is a potent, orally active, non-peptide antagonist of αvβ3 and αvβ5 integrins, with Ki values of 1.2 nM and 0.3 nM, respectively[1][2][3]. It functions by blocking the binding of these integrins to the RGD (arginine-glycine-aspartic acid) sequence in the extracellular matrix[1][2]. This inhibition affects various cellular processes, including cell adhesion, migration, and signaling. Notably, this compound has been shown to inhibit Rictor phosphorylation and reduce IL-10 secretion[1]. Its therapeutic potential is being explored in studies related to rheumatoid arthritis, osteoporosis, and certain immunological conditions[1][2][4].
Given its use in sensitive biological assays, ensuring the stability and integrity of this compound solutions is critical for obtaining reproducible and reliable experimental results. These application notes provide detailed guidelines and protocols for the preparation, long-term storage, and stability assessment of this compound.
Storage Conditions and Stability Summary
Proper storage is crucial to prevent degradation and maintain the activity of this compound. The stability of the compound depends on whether it is in solid form or dissolved in a solvent.
Quantitative Storage Data
The following table summarizes the recommended storage conditions for this compound. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing[1][3][5].
| Form | Solvent | Storage Temperature | Duration | Reference(s) |
| Solid Powder | N/A | -20°C | 3 years | [1][3] |
| N/A | 4°C | 2 years | [1] | |
| In Solution | DMSO | -80°C | Up to 1 year | [3] |
| DMSO | -80°C | 6 months | [1] | |
| DMSO | -20°C | 1 month | [1][3] |
Note: There is a slight variance in the reported stability at -80°C between suppliers. For maximum confidence, adhering to the 6-month guideline is recommended unless conducting an independent stability study.
Protocols for Solution Preparation and Handling
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), the recommended solvent for this compound[1][2][3].
Materials:
-
This compound powder (MW: 451.44 g/mol )
-
Anhydrous, high-purity DMSO (Note: Hygroscopic or moisture-absorbing DMSO can significantly reduce solubility)[1][3]
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated balance and volumetric pipettes
-
Ultrasonic bath and/or vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh 4.51 mg.
-
Dissolution: a. Add the appropriate volume of fresh, anhydrous DMSO to the powder. b. Vortex vigorously to mix. c. To aid dissolution, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period until the solution is clear[2].
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, low-protein-binding tubes. This is a critical step to avoid repeated freeze-thaw cycles which can lead to compound degradation and aggregation[5].
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1][3].
Caption: Experimental workflow for preparing this compound stock solutions.
Stability Assessment Protocol
While this compound is stable under the recommended conditions, experimental setups requiring incubation at physiological temperatures (e.g., 37°C) or in complex biological matrices necessitate stability verification. This protocol provides a general framework for assessing the stability of this compound solutions.
Objective: To determine the degradation rate of this compound under various experimental conditions over time.
Methodology:
-
Sample Preparation: a. Prepare a working solution of this compound by diluting the DMSO stock in the relevant experimental buffer or medium (e.g., PBS, cell culture medium). b. Prepare several identical aliquots for each condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Time Points: a. Immediately after preparation, take a "Time 0" sample and store it at -80°C until analysis. This will serve as the 100% reference. b. Incubate the remaining aliquots at their respective temperatures. c. Collect samples at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). d. Immediately freeze collected samples at -80°C to halt further degradation.
-
Analysis: a. Analyze all samples (including Time 0) by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). b. The HPLC/LC-MS system should be capable of separating the parent this compound peak from potential degradants.
-
Data Interpretation: a. Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample. b. Plot the percentage of remaining this compound against time for each condition to determine its stability profile. An acceptance criterion is often set where recovery between 80% and 120% indicates stability[6].
Caption: Relationship between storage practices and this compound stability.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist at the RGD binding site of αvβ3 and αvβ5 integrins[2]. These integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) by binding to proteins like vitronectin. By blocking this interaction, this compound disrupts the downstream signaling cascades that regulate cell behavior. One of the known downstream effects is the inhibition of TGFβ-induced Rictor phosphorylation[1]. Additionally, in immunological contexts, this compound has been shown to reverse pregnancy-induced immune deviation by reducing the secretion of IL-10 from Th2 cells[1][4][7].
Caption: Simplified signaling pathway for the integrin antagonist this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, an antagonist of αvβ3 integrin, reduces the production of Th2 cells and cytokine IL-10 in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisionantibody.com [precisionantibody.com]
- 6. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing SB-273005 incubation time for cell assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SB-273005 in cell-based assays. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective non-peptide antagonist of αvβ3 and αvβ5 integrins.[1][2][3][4][5] It functions by blocking the binding of these integrins to the Arginine-Glycine-Aspartate (RGD) sequence found in extracellular matrix (ECM) proteins.[1][4][5] This inhibition disrupts cell adhesion and downstream signaling pathways involved in processes like cell migration, proliferation, and survival.
Q2: For which cell-based assays is this compound suitable?
This compound is effective in a variety of cell-based assays, including:
-
Cell Adhesion Assays: To measure the inhibition of cell attachment to ECM proteins like vitronectin or fibronectin.
-
Cell Migration and Invasion Assays: To assess the impact on cancer cell motility.
-
Signaling Pathway Analysis: To investigate the downstream effects on pathways involving Focal Adhesion Kinase (FAK), and Rictor phosphorylation.[1][4]
-
Bone Resorption Assays: Using osteoclast cultures to evaluate the inhibition of bone degradation.[2][3][5]
Q3: What is the optimal incubation time for this compound in my cell assay?
The optimal incubation time is dependent on the specific assay and the biological question being addressed. Here are some general guidelines:
-
Short-term assays (e.g., cell adhesion): An incubation time of 30 minutes to 2 hours is often sufficient to observe an inhibitory effect. A common starting point is 1 hour.
-
Longer-term assays (e.g., cell proliferation, migration, or signaling): These assays may require incubation periods ranging from 12 to 72 hours to allow for the full biological effect of the compound to manifest. For instance, a significant decrease in glioblastoma cell viability and proliferation with a related RGD antagonist was observed after 72 hours of treatment.
-
Signaling studies: The timeframe for observing changes in phosphorylation events can be rapid. A time-course experiment, examining points from 30 minutes to 24 hours, is recommended to capture both early and sustained signaling changes. For example, a marked decrease in FAK phosphorylation has been observed as early as 12 hours.
To precisely determine the optimal incubation time for your specific experimental setup, it is highly recommended to perform a time-course experiment.
Data Summary
This compound Binding Affinity and Potency
| Target | Parameter | Value | Reference |
| αvβ3 | Ki | 1.2 nM | [1][2][4] |
| αvβ5 | Ki | 0.3 nM | [1][2][4] |
| αvβ3-mediated cell adhesion (HEK293) | IC50 | 3 nM | [1][3] |
| Endothelial cell migration | IC50 | 1.8 nM | [3][5] |
| Human osteoclast-mediated bone resorption | IC50 | 11 nM | [2][3] |
Visual Guides
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Optimizing Incubation Time
Caption: Optimizing this compound incubation time.
Troubleshooting Guide
Q4: I am not observing any effect of this compound in my assay. What could be the reason?
-
Possible Cause: The incubation time may be too short for the biological effect to become apparent, especially in assays measuring changes in cell number or migration.
-
Solution: Perform a time-course experiment, extending the incubation period up to 72 hours.
-
-
Possible Cause: The concentration of this compound may be too low.
-
Solution: Conduct a dose-response experiment to determine the optimal concentration for your cell line and assay.
-
-
Possible Cause: The target integrins (αvβ3, αvβ5) may not be expressed at sufficient levels on your cell line.
-
Solution: Verify integrin expression using techniques like flow cytometry or western blotting.
-
-
Possible Cause: The compound may have degraded.
-
Solution: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C) and prepare fresh working solutions for each experiment.
-
Q5: I am observing high background or inconsistent results in my cell adhesion assay. How can I improve this?
-
Possible Cause: Incomplete blocking of non-specific binding sites on the plate.
-
Solution: Ensure that the wells are adequately blocked with a suitable blocking agent, such as Bovine Serum Albumin (BSA), for at least 1 hour.
-
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Use a hemocytometer or an automated cell counter to ensure a uniform number of cells is added to each well.
-
-
Possible Cause: Washing steps are too harsh, leading to the detachment of weakly adhered cells.
-
Solution: Perform gentle and consistent washing steps. Avoid directing the pipette stream directly onto the cell monolayer.
-
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting.
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol provides a method to assess the inhibitory effect of this compound on cell adhesion to an ECM protein-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Vitronectin, Fibronectin)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture medium
-
This compound
-
Cell detachment solution (non-enzymatic)
-
Cell stain (e.g., Crystal Violet)
-
Extraction buffer (e.g., 10% acetic acid)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells three times with PBS.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell detachment solution.
-
Resuspend the cells in serum-free medium to a concentration of 1 x 10^6 cells/mL.
-
-
Treatment and Seeding:
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Solubilize the stain by adding 100 µL of extraction buffer to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each treatment relative to the vehicle control.
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot for FAK Phosphorylation
This protocol details the analysis of Focal Adhesion Kinase (FAK) phosphorylation as a downstream marker of integrin signaling inhibition by this compound.
Materials:
-
6-well tissue culture plates
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FAK, anti-total-FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated FAK to total FAK for each treatment condition.
-
References
Potential off-target effects of SB-273005
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SB-273005. The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
This compound is a potent, orally active, non-peptide antagonist of the αvβ3 and αvβ5 integrin receptors.[1][2][3][4] It blocks the binding of these integrins to the RGD (Arginine-Glycine-Aspartic acid) sequence found in extracellular matrix proteins.[1]
Q2: Are there any publicly available comprehensive off-target screening panel results for this compound?
As of late 2025, comprehensive off-target screening data for this compound against broad panels of kinases, G-protein coupled receptors (GPCRs), and other potential off-targets are not extensively available in the public domain. Most published research focuses on its on-target effects on αvβ3 and αvβ5 integrins.
Q3: Have any off-target effects or toxicities been observed for this compound in preclinical studies?
Yes, one notable observation is the induction of vascular smooth muscle cell (VSMC) necrosis in the aorta and renal arteries of mice at high doses (e.g., 1000 mg/kg/day).[5][6] This effect is considered species-specific and likely unrelated to its integrin antagonism, suggesting a potential off-target interaction.[6]
Q4: What are the known on-target effects of this compound observed in preclinical models?
This compound has been shown to inhibit bone resorption, reduce paw edema in rat models of adjuvant-induced arthritis, and modulate immune responses, such as reversing the pregnancy-induced shift in T-helper cell populations.[1][4][7][8][9]
Troubleshooting Guide
Issue 1: Unexpected Cell Cytotoxicity in In Vitro Assays
Question: I am observing significant cytotoxicity in my cell line at concentrations of this compound that I expect to be selective for αvβ3/αvβ5 integrins. What could be the cause?
Answer: While on-target effects could contribute to cytotoxicity in certain cell types, unexpected cell death may also arise from off-target activities. Based on the known toxic effect on vascular smooth muscle cells in mice, it is plausible that this compound interacts with other cellular targets that regulate cell survival.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity is observed and compare it to the IC50 for integrin inhibition in your cell line.
-
Control Cell Lines: Use a control cell line with low or no expression of αvβ3 and αvβ5 integrins to differentiate between on-target and off-target cytotoxicity.
-
Hypothetical Off-Target Investigation: Consider the possibility of off-target effects on kinases or GPCRs that are involved in cell survival pathways. The following table presents a hypothetical off-target profile for this compound to guide your investigation.
Table 1: Hypothetical Off-Target Profile of this compound
| Target Class | On/Off-Target | Target | Binding Affinity (Ki) | Notes |
| Integrin | On-Target | αvβ3 | 1.2 nM[1][2][3][5] | Primary Target |
| Integrin | On-Target | αvβ5 | 0.3 nM[1][2][3][5] | Primary Target |
| Integrin | Off-Target | αIIbβ3 | Weak binding[3] | Low affinity |
| Integrin | Off-Target | α5β1 | Weak binding[3] | Low affinity |
| Kinase | Hypothetical Off-Target | VEGFR2 | 1.5 µM | Could contribute to vascular effects. |
| Kinase | Hypothetical Off-Target | PDGFRβ | 3.2 µM | May affect cell proliferation and migration. |
| GPCR | Hypothetical Off-Target | Serotonin Receptor 5-HT2B | 5.8 µM | Potential for cardiovascular side effects. |
| GPCR | Hypothetical Off-Target | Adrenergic Receptor α2A | 8.1 µM | Could influence blood pressure. |
Disclaimer: The kinase and GPCR off-target data are hypothetical and for illustrative troubleshooting purposes only. No public data confirms these specific interactions.
Issue 2: Inconsistent or Unexpected Phenotypes in Animal Models
Question: I am observing an unexpected phenotype in my animal model that does not seem to be directly related to integrin inhibition. How can I investigate this?
Answer: The species-specific vascular toxicity observed in mice is a key indicator that this compound may have off-target effects that manifest in vivo.
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any tissue-specific toxicities, similar to the observed VSMC necrosis.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the plasma concentration of this compound with the onset and severity of the unexpected phenotype. This can help determine if the effect is dose-dependent and occurs at concentrations where off-target engagement is likely.
-
Investigate Downstream Signaling: Analyze signaling pathways in affected tissues that could be modulated by the hypothetical off-targets listed in Table 1. For example, assess the phosphorylation status of key proteins in the VEGFR2 or PDGFRβ signaling cascades.
Experimental Protocols
Protocol 1: Kinase Inhibitor Off-Target Screening
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Kinase Panel: Utilize a commercial kinase screening service or an in-house panel of purified recombinant kinases.
-
Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate peptide by the kinase.
-
Procedure: a. In a multi-well plate, combine the kinase, the substrate peptide, and this compound at various concentrations. b. Initiate the kinase reaction by adding [γ-³³P]ATP. c. Incubate for a defined period at the optimal temperature for the kinase. d. Stop the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP using a phosphocellulose membrane or other separation method. e. Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value for any inhibited kinases.
Protocol 2: GPCR Off-Target Binding Assay
This protocol describes a competitive radioligand binding assay to assess the affinity of this compound for a panel of GPCRs.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCRs of interest.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for each GPCR target.
-
Assay Procedure: a. In a multi-well plate, incubate the cell membranes with the radioligand at a concentration near its Kd. b. Add this compound at a range of concentrations. c. Incubate to allow binding to reach equilibrium. d. Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter. e. Wash the filters to remove non-specifically bound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to displace the radioligand and calculate the inhibitory constant (Ki) for any GPCRs where significant displacement is observed.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel vascular lesions in mice given a non-peptide vitronectin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an antagonist of αvβ3 integrin, reduces the production of Th2 cells and cytokine IL-10 in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an antagonist of αvβ3 integrin, reduces the production of Th2 cells and cytokine IL-10 in pregnant mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-273005 Efficacy in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SB-273005 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, non-peptide antagonist of αvβ3 and αvβ5 integrins.[1][2][3] It functions by blocking the binding of these integrins to the RGD (arginine-glycine-aspartic acid) sequence found in extracellular matrix proteins.[1][3] This inhibition disrupts cell adhesion and signaling pathways involved in various physiological and pathological processes.
Q2: What are the reported in vivo applications of this compound?
A2: this compound has been investigated in animal models of several diseases, including:
-
Rheumatoid Arthritis: It has been shown to inhibit paw edema and protect joint integrity in rat models of adjuvant-induced arthritis.[1][3]
-
Osteoporosis: It can prevent bone loss in rat models of bone resorption.[1][2][3]
-
Cancer: It has been studied for its potential to inhibit tumor cell adhesion to the vascular extracellular matrix.[3]
-
Immunology: It has been observed to reverse pregnancy-induced immune deviation in mice.
Q3: What are the binding affinities of this compound for its targets?
A3: this compound exhibits high affinity for its target integrins. The reported inhibition constant (Ki) values are approximately 1.2 nM for αvβ3 and 0.3 nM for αvβ5.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered when evaluating the efficacy of this compound in animal models.
Issue 1: Lack of Efficacy or Suboptimal Response
If you are not observing the expected therapeutic effect of this compound in your animal model, consider the following factors:
-
Dosing and Administration:
-
Route of Administration: this compound is orally active.[1] Ensure the chosen route of administration is appropriate for your model and that the compound is properly formulated for oral gavage.
-
Dosage: Published studies have used a range of doses, typically from 10 mg/kg to 60 mg/kg, administered once or twice daily.[1][3] The optimal dose may vary depending on the animal model and the targeted disease. A dose-response study may be necessary to determine the most effective dose for your specific application.
-
Formulation: The solubility of this compound should be considered. It is soluble in DMSO.[3] Ensure the vehicle used for formulation is appropriate and does not cause adverse effects.
-
-
Pharmacokinetics and Bioavailability:
-
Metabolism: The metabolic stability of this compound in the species you are using could impact its bioavailability and efficacy.
-
Half-life: The dosing frequency should be aligned with the compound's half-life to maintain effective therapeutic concentrations.
-
-
Animal Model Selection:
-
Integrin Expression: Confirm that the target integrins (αvβ3 and αvβ5) are expressed and play a functional role in the pathophysiology of your chosen animal model.
-
Disease Progression: The timing of treatment initiation relative to disease onset and progression can significantly influence the outcome.
-
Issue 2: Adverse Effects or Toxicity
While this compound has been used in various animal models, some studies have reported adverse effects, particularly in mice at high doses.
-
Vascular Lesions in Mice: High doses of this compound (e.g., 300-1000 mg/kg) have been associated with vascular smooth muscle cell necrosis in the aorta and renal arteries of mice.[1][4] This toxicity appears to be species-specific and may not be related to integrin antagonism.[4]
-
Mitigation: If you observe signs of toxicity, consider reducing the dose or using a different animal model. Careful monitoring of animal health is crucial.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis
| Dosage (mg/kg, p.o., twice daily) | Inhibition of Paw Edema (Prophylactic) | Normalization of Bone Mineral Density (BMD) (Prophylactic) |
| 10 | 40% | 44% |
| 30 | 50% | 42% |
| 60 | 52% | 69% |
Data synthesized from Badger AM, et al. (2001).[3]
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | IC50 |
| αvβ3-mediated cell adhesion | 3 nM |
| Endothelial cell migration | 1.8 nM |
| Osteoclast-mediated bone resorption | 11 nM |
Data synthesized from multiple sources.[2][3]
Experimental Protocols
Key Experiment: Evaluation of this compound in a Rat Model of Adjuvant-Induced Arthritis
Objective: To assess the anti-inflammatory and bone-protective effects of this compound in a rat model of rheumatoid arthritis.
Methodology:
-
Animal Model: Use female Lewis rats. Induce arthritis by intradermal injection of Mycobacterium butyricum in incomplete Freund's adjuvant at the base of the tail.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (10, 30, and 60 mg/kg, administered orally twice daily)
-
-
Treatment Protocol:
-
Prophylactic: Begin treatment on the day of adjuvant injection and continue for a predefined period (e.g., 20 days).
-
Therapeutic: Begin treatment after the onset of clinical signs of arthritis (e.g., day 10 post-adjuvant injection).
-
-
Efficacy Readouts:
-
Paw Swelling: Measure the volume of the hind paws using a plethysmometer at regular intervals.
-
Bone Mineral Density (BMD): At the end of the study, measure the BMD of the hind paws using dual-energy X-ray absorptiometry (DEXA).
-
Histopathology: Collect ankle joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an integrin antagonist.
Experimental Workflow
Caption: Workflow for evaluating this compound in a rat arthritis model.
Troubleshooting Logic
Caption: Troubleshooting flowchart for suboptimal efficacy of this compound.
References
Technical Support Center: Preventing SB-273005 Precipitation in Culture Media
Welcome to the technical support center for SB-273005. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues with this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a potent, nonpeptide antagonist of αvβ3 and αvβ5 integrins, with Kᵢ values of 1.2 nM and 0.3 nM, respectively.[1][2][3] It is sparingly soluble in aqueous solutions, which can lead to precipitation when added to cell culture media.[3][4] This precipitation can lower the effective concentration of the compound in your experiment, leading to inaccurate and non-reproducible results.[5]
Q2: How can I visually identify this compound precipitation?
A2: Precipitation can appear in several forms:
-
Cloudiness or Turbidity: The culture medium may look hazy or cloudy.[6]
-
Visible Particles: You might see small particles, crystals, or an amorphous solid in the flask or plate.[6]
-
Microscopic Crystals: Under a microscope, you may observe crystalline structures that are not cells.
Q3: What are the primary causes of this compound precipitation?
A3: Several factors can contribute to the precipitation of hydrophobic compounds like this compound in aqueous culture media:
-
Poor Aqueous Solubility: this compound is inherently insoluble in water.[3][4]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to "crash out" of solution.
-
High Final Concentration: Exceeding the maximum soluble concentration of this compound in the culture medium will lead to precipitation.[6]
-
Media Composition: Components in the culture medium, such as salts (especially calcium and phosphate) and proteins, can interact with this compound and reduce its solubility.[6]
-
pH and Temperature: Changes in the pH or temperature of the medium can alter the solubility of the compound.[6]
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: To minimize solvent-induced toxicity and precipitation, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower.[7] The sensitivity to DMSO can vary significantly between cell lines, so it is best to determine the tolerance of your specific cells.[7]
Q5: Should I filter the medium if I observe precipitation?
A5: Filtering the medium to remove precipitated this compound is not recommended. This will lower the effective concentration of the compound in your experiment, leading to unreliable results.[5] It is better to address the root cause of the precipitation.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration | Source |
| DMSO | 90 mg/mL | 199.36 mM | [3] |
| Ethanol | 16 mg/mL | 35.44 mM | [3] |
| Water | Insoluble | - | [3] |
| Acetonitrile | 0.1 - 1 mg/mL | - | [1] |
Note: Solubility may vary slightly between batches.[4]
Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Tolerance | Recommended Max. DMSO % (v/v) | Notes |
| High | < 0.5% | Some robust cell lines can tolerate up to 0.5%. |
| Medium | ≤ 0.1% | A widely accepted concentration for most cell lines.[7] |
| Sensitive | ≤ 0.05% | For sensitive or primary cell lines.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, sterile stock solution of this compound.
Materials:
-
This compound powder (MW: 451.44 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 451.44 g/mol * 1 mol/1000 mmol * 1000 mg/g = 4.51 mg
-
Weigh the compound: Accurately weigh 4.51 mg of this compound and transfer it to a sterile amber vial.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the vial to 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes to aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The stock solution is stable for at least one month at -20°C and up to a year at -80°C in DMSO.[3]
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Determining the Kinetic Solubility of this compound in Culture Medium
Objective: To determine the maximum concentration of this compound that can be added to your specific cell culture medium without precipitating.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 1.5 mL microcentrifuge tubes or a clear, flat-bottom 96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at ~600 nm (for turbidity)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your 10 mM this compound stock solution in DMSO.
-
Add to Medium: In a 96-well plate, add 198 µL of your pre-warmed (37°C) cell culture medium to each well. Add 2 µL of each this compound dilution to the wells. This will create a final DMSO concentration of 1%. Be sure to include a "DMSO only" control.
-
Incubate: Cover the plate and incubate at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of cloudiness or precipitate.
-
Instrumental Measurement: Measure the absorbance (optical density) of each well at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates light scattering from a precipitate.
-
-
Determine Solubility Limit: The highest concentration of this compound that does not show a significant increase in absorbance or visible precipitation is the kinetic solubility limit under your experimental conditions.
Caption: Key factors influencing this compound precipitation in media.
References
Technical Support Center: SB-273005-Induced Vascular Necrosis in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB-273005 to induce vascular necrosis in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce vascular necrosis in mice?
This compound is a potent, orally active, non-peptide antagonist of αvβ3 and αvβ5 integrins, with Ki values of 1.2 nM and 0.3 nM, respectively.[1][2] It functions by blocking the binding of these integrins to the RGD sequence in the extracellular matrix.[1] While its primary therapeutic indications are in studies of rheumatoid arthritis, osteoporosis, and aneurysms, at high doses in mice, it has been observed to cause acute vascular smooth muscle cell (VSMC) necrosis.[1][2] This toxic effect appears to be species-specific to mice and the exact mechanism is considered to be a direct toxic effect on VSMCs, unrelated to its integrin antagonism.[3]
Q2: What is the typical timeline for the development of vascular lesions after this compound administration?
Vascular smooth muscle cell (VSMC) necrosis in the aorta and renal hilar arteries is typically observed approximately 6 hours after a single oral dose.[3] This is followed by a loss of VSMCs and an adaptive thickening of the medial layer of the blood vessel due to VSMC hypertrophy and deposition of collagen and PAS-positive matrix.[3] Delayed and transient fibrinoid necrosis and inflammation may also be observed in the renal hilar and arcuate arteries.[3]
Q3: In which mouse strains have these vascular lesions been reported?
The vascular lesions induced by this compound have been reported in CD-1 and ICR mice.[1][3] It is important to consider potential strain-specific differences in susceptibility to this toxic effect.
Q4: What are the recommended doses of this compound to induce vascular necrosis in mice?
To induce acute aortic and renal artery smooth muscle cell necrosis, daily oral doses in the range of 300-1000 mg/kg have been used.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no signs of vascular necrosis | Inadequate Dose: The dose of this compound may be too low. | Gradually increase the dose within the recommended range of 300-1000 mg/kg/day. |
| Improper Formulation/Administration: The compound may not be fully solubilized or properly administered, leading to poor bioavailability. | Ensure the formulation is prepared correctly and administered via oral gavage to ensure accurate dosing. Refer to the detailed Experimental Protocols section for a validated formulation. | |
| Incorrect Timing of Tissue Harvest: Tissues may be harvested too early or too late to observe peak necrosis. | Harvest tissues approximately 6 hours post-administration to observe acute VSMC necrosis. For later-stage changes like medial hypertrophy, a longer time course (e.g., 3-14 days) is required.[1][3] | |
| Mouse Strain Resistance: The mouse strain being used may be less susceptible. | If possible, consider using a strain in which this effect has been previously documented, such as CD-1 or ICR mice.[1][3] | |
| High mortality rate in experimental animals | Toxicity: The dose of this compound may be too high, leading to systemic toxicity. | Start with a lower dose within the effective range (e.g., 300 mg/kg) and monitor the animals closely for signs of distress. |
| Gavage-related injury: Improper oral gavage technique can lead to esophageal or gastric injury. | Ensure all personnel are properly trained in oral gavage techniques for mice. Use appropriate gavage needles and handle the animals with care. | |
| Difficulty in identifying necrotic lesions histologically | Inadequate Staining: Standard H&E staining may not be sufficient to clearly delineate areas of necrosis. | In addition to H&E, consider using special stains such as Periodic acid-Schiff (PAS) to highlight matrix deposition or Verhoeff-Van Gieson (VVG) to assess elastin and collagen changes. |
| Improper Tissue Processing: Poor fixation or sectioning can lead to artifacts that obscure the true pathology. | Ensure tissues are promptly and adequately fixed in 10% neutral buffered formalin. Follow standard protocols for paraffin embedding and sectioning to obtain high-quality slides. |
Quantitative Data Summary
Table 1: In Vivo Dosing for this compound-Induced Vascular Necrosis in Mice
| Parameter | Value | Reference |
| Mouse Strain | CD-1, ICR | [1][3] |
| Dosage Range | 300-1000 mg/kg | [1][2] |
| Administration Route | Oral (p.o.) | [1][2] |
| Frequency | Daily | [1] |
| Duration for Acute Necrosis | 6 hours post-dosing | [3] |
| Duration for Medial Hypertrophy/Fibrosis | 3-14 days | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol provides a method for preparing a solution of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles for mice
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.
-
Prepare the vehicle solution. The final vehicle composition will be a mixture of DMSO, PEG300, Tween-80, and saline.
-
Formulate the final dosing solution. For a 1 mL final volume, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly. This will result in a final this compound concentration of 2.5 mg/mL. The volume administered to each mouse will depend on its weight and the target dose.
-
Administer the solution via oral gavage. Carefully administer the calculated volume of the this compound solution to each mouse using an appropriately sized oral gavage needle.
Protocol 2: Histological Assessment of Vascular Necrosis
This protocol outlines the steps for harvesting and processing mouse aorta and renal arteries for histological examination.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
70%, 80%, 95%, 100% Ethanol
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Periodic acid-Schiff (PAS) staining reagents (optional)
-
Verhoeff-Van Gieson (VVG) staining reagents (optional)
-
Microscope
Procedure:
-
Tissue Harvest: At the designated time point (e.g., 6 hours post-dosing), euthanize the mouse using a humane and approved method.
-
Perfusion: Open the thoracic cavity and perfuse the circulatory system with PBS followed by 10% NBF to flush out blood and initiate fixation.
-
Tissue Dissection: Carefully dissect the thoracic aorta and the renal arteries.
-
Fixation: Immerse the dissected tissues in 10% NBF for at least 24 hours at room temperature.
-
Tissue Processing:
-
Dehydrate the fixed tissues through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning: Using a microtome, cut 5 µm thick sections of the embedded tissues and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with H&E for general morphological assessment.
-
(Optional) Perform PAS staining to visualize matrix deposition or VVG staining to assess elastin and collagen fibers.
-
-
Microscopic Examination: Examine the stained slides under a light microscope to assess for signs of vascular necrosis, including pyknosis, karyorrhexis, eosinophilic cytoplasm in VSMCs, loss of VSMCs, and inflammation.
Visualizations
Caption: Experimental workflow for inducing and assessing vascular necrosis.
Caption: Putative mechanism of this compound-induced vascular necrosis.
References
Technical Support Center: SB-273005 In Vitro Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SB-273005 in in vitro experiments. Inconsistent results can arise from a variety of factors, from experimental setup to cellular conditions. This guide is designed to help you identify and address these potential issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, non-peptide antagonist of αvβ3 and αvβ5 integrins.[1] Its mechanism of action involves blocking the binding of these integrins to the Arginine-Glycine-Aspartic acid (RGD) sequence found in extracellular matrix (ECM) proteins like vitronectin.[1] This inhibition disrupts cell adhesion, migration, and downstream signaling pathways.
Q2: What are the primary in vitro applications of this compound?
A2: this compound is commonly used in vitro to study processes dependent on αvβ3 and αvβ5 integrin signaling. These include cell adhesion assays, cell migration studies, and osteoclast-mediated bone resorption assays.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
Q4: What are the known binding affinities and effective concentrations of this compound?
A4: The binding affinity (Ki) of this compound is approximately 1.2 nM for αvβ3 and 0.3 nM for αvβ5 integrins.[1] The half-maximal inhibitory concentration (IC50) can vary depending on the cell type and assay conditions. For example, in cell adhesion assays using vascular smooth muscle cells (VSMCs), IC50 values are in the low nanomolar range.[1]
Troubleshooting Inconsistent Results
Problem 1: High Variability in Cell Adhesion Assay Results
Possible Cause 1: Inconsistent Integrin Expression
Integrin expression levels can fluctuate based on cell culture conditions, leading to variable results.
-
Solution:
-
Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and serum concentrations. Cell confluency can significantly impact integrin expression.
-
Monitor Integrin Expression: Regularly check the expression levels of αvβ3 and αvβ5 integrins in your cell line using techniques like flow cytometry or western blotting.
-
Substrate Coating: Ensure uniform coating of plates with ECM proteins like vitronectin. Uneven coating can lead to inconsistent cell attachment.
-
Possible Cause 2: Issues with this compound Dilution and Activity
Improper handling of the compound can lead to loss of activity or inaccurate concentrations.
-
Solution:
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells to account for any solvent effects.
-
Problem 2: Unexpected or Weak Inhibition of Cell Migration
Possible Cause 1: Suboptimal Assay Conditions
The experimental setup for the migration assay may not be optimal for observing the inhibitory effects of this compound.
-
Solution:
-
Optimize Incubation Time: The inhibitory effect of this compound on migration may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
-
Appropriate Chemoattractant: Ensure the chemoattractant used in the assay is appropriate for your cell type and that its concentration is optimized.
-
Possible Cause 2: Paradoxical Effects at Low Concentrations
Some RGD-mimetic integrin inhibitors have been reported to have agonist-like effects at low concentrations, potentially stimulating migration.
-
Solution:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to identify the optimal inhibitory concentration and to rule out any paradoxical effects at lower concentrations.
-
Problem 3: Inconsistent Results in Osteoclast Bone Resorption Assays
Possible Cause 1: Variability in Osteoclast Differentiation
The differentiation of primary cells like osteoclasts can be highly variable.
-
Solution:
-
Consistent Differentiation Protocol: Strictly adhere to a standardized protocol for osteoclast differentiation, including consistent concentrations of M-CSF and RANKL.[2][3]
-
Monitor Differentiation: Confirm osteoclast differentiation by staining for tartrate-resistant acid phosphatase (TRAP) before initiating the resorption assay.
-
Possible Cause 2: Issues with the Resorption Substrate
The quality and consistency of the bone or synthetic substrate can affect the reliability of the assay.
-
Solution:
-
Use Standardized Substrates: Whenever possible, use commercially available, pre-coated plates or standardized bone slices to minimize variability.
-
Proper Handling: Handle resorption substrates carefully to avoid scratches or damage that could be misinterpreted as resorption pits.
-
Quantitative Data Summary
| Parameter | Target | Cell Type | Assay | Value | Reference |
| Ki | αvβ3 Integrin | - | Binding Assay | 1.2 nM | [1] |
| Ki | αvβ5 Integrin | - | Binding Assay | 0.3 nM | [1] |
| IC50 | αvβ3 Integrin | Mouse VSMCs | Cell Adhesion | 2.9 nM | [1] |
| IC50 | αvβ3 Integrin | Monkey VSMCs | Cell Adhesion | 6.9 nM | [1] |
Key Experimental Protocols
Cell Adhesion Assay on Vitronectin-Coated Plates
This protocol outlines the steps for assessing the effect of this compound on cell adhesion to vitronectin.
Materials:
-
96-well tissue culture plates
-
Vitronectin
-
Sterile PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture medium
-
This compound
-
DMSO (vehicle)
-
Calcein AM or other suitable cell stain
Procedure:
-
Plate Coating:
-
Dilute vitronectin in sterile PBS to the desired coating concentration (e.g., 1-5 µg/mL).
-
Add 50 µL of the vitronectin solution to each well of a 96-well plate.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with sterile PBS.
-
-
Blocking:
-
Add 100 µL of blocking buffer to each well.
-
Incubate for at least 1 hour at 37°C.
-
Aspirate the blocking buffer and wash the wells twice with sterile PBS.
-
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Seed 1-5 x 10^4 cells per well into the coated and blocked plate.
-
-
Adhesion and Staining:
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Stain the adherent cells with a suitable dye (e.g., Calcein AM).
-
-
Quantification:
-
Read the fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell adhesion relative to the vehicle control.
-
Osteoclast Pit Formation Assay
This protocol describes how to evaluate the inhibitory effect of this compound on osteoclast-mediated bone resorption.[4][5]
Materials:
-
Bone slices or calcium phosphate-coated plates
-
Osteoclast precursor cells (e.g., bone marrow macrophages)
-
M-CSF and RANKL
-
α-MEM medium with 10% FBS
-
This compound
-
DMSO (vehicle)
-
Toluidine blue stain or similar for pit visualization
Procedure:
-
Osteoclast Differentiation:
-
Treatment with this compound:
-
Once osteoclasts are mature, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
-
Resorption:
-
Incubate for an additional 24-48 hours to allow for bone resorption.
-
-
Cell Removal and Pit Staining:
-
Remove the cells from the substrate using a sonicator or by treating with bleach.
-
Stain the resorption pits with Toluidine blue.
-
-
Quantification:
-
Capture images of the resorption pits using a microscope.
-
Quantify the resorbed area using image analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition of bone resorption relative to the vehicle control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 5. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating SB-273005 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of the αvβ3 and αvβ5 integrin antagonist, SB-273005, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of αvβ3 and αvβ5 integrins.[1][2][3] Its primary mechanism of action is to block the binding of these integrins to the Arginine-Glycine-Aspartic acid (RGD) sequence found in extracellular matrix (ECM) proteins like vitronectin and fibronectin.[1][3] This inhibition disrupts cell adhesion, migration, and downstream signaling pathways.
Q2: Which cell lines are suitable for validating this compound activity?
A2: Cell lines expressing αvβ3 and/or αvβ5 integrins are suitable for validating this compound activity. Commonly used cell lines include:
-
HEK293 (Human Embryonic Kidney cells): These cells are often used for cell adhesion assays.[2]
-
MDA-MB-231 (Human Breast Cancer cells): This highly invasive breast cancer cell line is frequently used for migration and invasion assays.[4][5][6]
-
Vascular Smooth Muscle Cells (VSMCs): Useful for studying the effects on cell adhesion and migration in a vascular context.
-
Endothelial Cells (e.g., HUVECs): Ideal for investigating the anti-angiogenic potential of this compound.
Q3: What are the key downstream signaling pathways affected by this compound?
A3: this compound has been shown to inhibit the phosphorylation of Rictor, a key component of the mTORC2 complex, at Threonine 1135.[7] It has also been reported to reduce the secretion of Interleukin-10 (IL-10). The inhibition of αvβ3 and αvβ5 integrins generally affects downstream signaling cascades involving Focal Adhesion Kinase (FAK) and Src kinase.[8][9][10][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of cell adhesion | 1. Low this compound concentration: The concentration may be too low to effectively block integrin binding. 2. Cell line suitability: The chosen cell line may not express sufficient levels of αvβ3 or αvβ5 integrins. 3. ECM protein coating: Inadequate or uneven coating of plates with vitronectin or fibronectin. 4. Paradoxical agonism: Some integrin antagonists can exhibit agonistic effects at low concentrations.[13][14] | 1. Optimize concentration: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay. 2. Confirm integrin expression: Verify αvβ3 and αvβ5 expression in your cell line using flow cytometry or western blotting. 3. Ensure proper coating: Follow a validated protocol for coating plates and confirm coating efficiency. 4. Test a wider concentration range: Ensure your dose-response includes higher concentrations to overcome any potential low-dose agonism. |
| High background in Western blot for phospho-Rictor | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Inadequate blocking: The blocking buffer may not be sufficient to prevent non-specific binding. 3. Phosphatase activity: Phosphatases in the cell lysate may have dephosphorylated the target protein. | 1. Optimize antibody dilution: Titrate the primary and secondary antibodies to find the optimal concentration that minimizes background. 2. Use a different blocking agent: Try 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can interfere with phospho-specific antibodies. 3. Include phosphatase inhibitors: Always add a cocktail of phosphatase inhibitors to your lysis buffer. |
| Variability in cell migration/invasion assays | 1. Inconsistent "wound" in scratch assay: The width of the scratch may vary between wells. 2. Uneven cell seeding: Inconsistent cell numbers in the upper chamber of a Transwell assay. 3. Chemoattractant gradient issues: The chemoattractant concentration may not be optimal or may degrade over time. | 1. Use a wound-making tool: Employ a specialized tool to create uniform scratches. 2. Accurate cell counting: Carefully count cells before seeding and ensure a homogenous cell suspension. 3. Optimize chemoattractant concentration and stability: Determine the optimal chemoattractant concentration and ensure its stability throughout the assay duration. |
| Potential off-target effects | The small molecule inhibitor may be interacting with other cellular targets besides αvβ3 and αvβ5 integrins.[15] | 1. Perform control experiments: Use a structurally related but inactive compound as a negative control. 2. Rescue experiments: If possible, overexpress the target integrins to see if the inhibitory effect is rescued. 3. Use multiple validation methods: Confirm findings using different experimental approaches (e.g., adhesion, migration, and signaling assays). |
Quantitative Data Summary
| Compound | Assay | Cell Line | Substrate | IC50 / Ki | Reference |
| This compound | Cell Adhesion | HEK293 | Vitronectin | 3 nM (IC50) | [3] |
| This compound | Integrin Binding | - | - | 1.2 nM (Ki for αvβ3) | [1][2][3] |
| This compound | Integrin Binding | - | - | 0.3 nM (Ki for αvβ5) | [1][2][3] |
Experimental Protocols
Cell Adhesion Assay
This protocol is adapted for a 96-well plate format and is suitable for cell lines like HEK293.
Materials:
-
96-well tissue culture plates
-
Vitronectin or Fibronectin
-
This compound
-
HEK293 cells
-
Serum-free medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Crystal Violet stain (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Plate Coating:
-
Coat wells with 50 µL of vitronectin or fibronectin solution (10 µg/mL in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with PBS.
-
Block non-specific binding by adding 100 µL of blocking buffer to each well and incubate for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation and Treatment:
-
Harvest HEK293 cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of methanol for 10 minutes.
-
Stain the cells with 100 µL of Crystal Violet solution for 10 minutes.
-
Wash the wells thoroughly with water and allow them to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of solubilization buffer to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot for Phospho-Rictor (Thr1135)
This protocol is for detecting changes in Rictor phosphorylation in response to this compound.
Materials:
-
Cell line expressing αvβ3/αvβ5 (e.g., MDA-MB-231)
-
This compound
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Rictor (Thr1135)[7][16], anti-total Rictor
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Rictor (Thr1135) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-total Rictor antibody for loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for this compound validation.
References
- 1. Expression and Function of αvβ3 and αvβ5 Integrins in the Developing Pancreas: Roles in the Adhesion and Migration of Putative Endocrine Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Integrins in Cell Migration - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Specific roles of the αVβ1, αVβ3 and αVβ5 integrins in avian neural crest cell adhesion and migration on vitronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MDA-MB-231 breast cancer cell migration and invasion activity by andrographolide via suppression of nuclear factor-κB-dependent matrix metalloproteinase-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amikacin Suppresses Human Breast Cancer Cell MDA-MB-231 Migration and Invasion [mdpi.com]
- 7. Phospho-Rictor (Thr1135) (D30A3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Activation of the integrins α5β1 and αvβ3 and focal adhesion kinase (FAK) during arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scientists Design Integrin Inhibitor Principle to Aid the Development of Drugs Targeting Cancer | Medical College of Wisconsin Cancer Center [cancer.mcw.edu]
- 15. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 16. Frontiers | Actein Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo [frontiersin.org]
Validation & Comparative
A Comparative Guide to SB-273005 and Cilengitide in Glioblastoma Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two integrin inhibitors, SB-273005 and Cilengitide, with a focus on their potential application in glioblastoma (GBM) studies. While both compounds target αv integrins, the extent of research and available data in the context of glioblastoma varies significantly.
Cilengitide has been extensively studied as a potential therapeutic agent for glioblastoma, progressing to Phase III clinical trials. In contrast, literature detailing this compound's efficacy and mechanism of action specifically in glioblastoma is sparse. This guide will present the available data for both compounds to offer a comparative perspective based on their biochemical properties and findings from preclinical and clinical studies.
Molecular Profile and Mechanism of Action
Both this compound and Cilengitide are antagonists of αv integrins, a family of transmembrane receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions. In glioblastoma, the overexpression of αvβ3 and αvβ5 integrins on tumor cells and tumor-associated endothelial cells is linked to tumor growth, invasion, and angiogenesis. By blocking these integrins, both molecules aim to disrupt these pathological processes.
This compound is a non-peptide antagonist of αvβ3 and αvβ5 integrins.[1] It functions by blocking the binding of these integrins to the RGD (arginine-glycine-aspartic acid) sequence present in extracellular matrix proteins.[1]
Cilengitide is a cyclic pentapeptide containing the RGD sequence, which also selectively blocks the activation of αvβ3 and αvβ5 integrins.[2] Its mechanism involves preventing the interaction of these integrins with ECM proteins like vitronectin and tenascin, thereby inducing detachment and apoptosis in both glioma and endothelial cells.
dot
References
A Head-to-Head Battle for Integrin Inhibition: SB-273005 vs. RGD Peptides
For researchers, scientists, and drug development professionals, understanding the nuances of integrin antagonists is critical for advancing therapeutic strategies in areas such as oncology, inflammation, and osteoporosis. This guide provides a detailed comparison of the non-peptide small molecule inhibitor SB-273005 and the well-established RGD peptide family, focusing on their efficacy, mechanism of action, and the experimental data supporting their use.
Integrins, a family of transmembrane receptors, play a pivotal role in cell adhesion, signaling, and migration. Their dysregulation is implicated in numerous diseases, making them a prime target for therapeutic intervention. Both this compound and RGD (Arginine-Glycine-Aspartic acid) peptides function by targeting integrins, specifically those that recognize the RGD motif in extracellular matrix (ECM) proteins. However, their distinct chemical natures and binding characteristics lead to different efficacy profiles and potential applications.
At a Glance: Quantitative Efficacy
The following tables summarize the available quantitative data for this compound and various RGD peptides. It is important to note that these values are compiled from different studies and experimental conditions, and direct comparisons should be made with caution.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Integrin Subtype | Value (nM) | Assay Type |
| Ki | αvβ3 | 1.2[1][2][3] | Competitive Binding Assay |
| Ki | αvβ5 | 0.3[1][2][3] | Competitive Binding Assay |
| IC50 | αvβ3-mediated cell adhesion | 3[4] | Cell Adhesion Assay |
| IC50 | Endothelial cell migration | 1.8[4] | Migration Assay |
| IC50 | Osteoclast-mediated bone resorption | 11[4] | Bone Resorption Assay |
| IC50 | Adhesion of VSMCs to vitronectin | 2.9 (mouse), 6.9 (monkey)[3] | Cell Adhesion Assay |
Table 2: Binding Affinity of Various RGD Peptides
| RGD Peptide | Integrin Subtype | IC50 (nM) | Assay Type |
| Linear GRGDSPK | αvβ3 | 12.2[5] | Solid-Phase Binding Assay |
| Linear RGD | αvβ3 | 89[5] | Solid-Phase Binding Assay |
| Cyclic c(RGDfK) | αvβ3 | 38.5 ± 4.5 | Competitive Displacement Assay |
| Cyclic c(RGDf(NMe)V) (Cilengitide) | αvβ3 | 0.54[5] | Solid-Phase Binding Assay |
| Cyclic c(RGDf(NMe)V) (Cilengitide) | αvβ5 | 8[5] | Solid-Phase Binding Assay |
| DOTA-3G-RGD2 (Dimeric) | αvβ3 | 1.1 ± 0.2 | Competitive Displacement Assay |
| HYNIC-RGD4 (Tetrameric) | αvβ3 | 7 ± 2 | Competitive Displacement Assay |
Mechanism of Action and Signaling Pathways
Both this compound and RGD peptides exert their effects by competitively inhibiting the binding of ECM proteins like vitronectin and fibronectin to integrins. This blockade disrupts the crucial link between the cell and its surrounding environment, thereby modulating downstream signaling cascades that control cell behavior.
Upon integrin ligation by ECM proteins, a signaling cascade is initiated, often involving the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the phosphorylation of numerous downstream targets, influencing cell survival, proliferation, and migration through pathways such as the MAPK/ERK and PI3K/Akt pathways. Furthermore, integrin signaling is intricately linked to the regulation of small Rho GTPases (RhoA, Rac1, Cdc42), which are master regulators of the actin cytoskeleton and cell motility.
This compound, as a potent antagonist of αvβ3 and αvβ5, effectively blocks these signaling events.[3] RGD peptides, by mimicking the natural binding motif, also disrupt these pathways.[6] The conformation of the RGD peptide (linear versus cyclic) can significantly influence its binding affinity and selectivity for different integrin subtypes, thereby potentially modulating the downstream signaling output.[7][8][9]
Figure 1. Simplified signaling pathway of integrin antagonism by this compound and RGD peptides.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: solid-phase binding assays and cell adhesion assays.
Solid-Phase Integrin Binding Assay
This assay is designed to determine the binding affinity of a compound to a purified integrin receptor.
Protocol:
-
Coating: 96-well microtiter plates are coated with a purified extracellular matrix protein (e.g., vitronectin or fibronectin) or a purified integrin receptor.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA).
-
Competition: A constant concentration of a labeled ligand (e.g., a biotinylated or radiolabeled RGD peptide) is added to the wells along with varying concentrations of the test compound (this compound or unlabeled RGD peptide).
-
Incubation: The plate is incubated to allow for competitive binding to the immobilized protein.
-
Washing: The wells are washed to remove unbound reagents.
-
Detection: The amount of bound labeled ligand is quantified. For biotinylated ligands, this is typically done by adding a streptavidin-enzyme conjugate followed by a chromogenic or fluorogenic substrate. For radiolabeled ligands, a scintillation counter is used.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is determined by plotting the percentage of inhibition against the log of the competitor concentration. Ki values can then be calculated from the IC50 values.
Figure 2. Workflow for a solid-phase integrin binding assay.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell attachment to an ECM-coated surface.
Protocol:
-
Coating: A multi-well tissue culture plate is coated with an ECM protein such as vitronectin or fibronectin.[10][11][12]
-
Blocking: Non-specific binding sites are blocked with BSA.
-
Cell Seeding: A suspension of cells known to express the target integrin is pre-incubated with varying concentrations of the test compound (this compound or RGD peptide).
-
Adhesion: The cell suspension is then added to the coated wells and incubated for a specific period (e.g., 30-90 minutes) to allow for cell adhesion.[11]
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet), lysing the cells, and measuring the absorbance of the extracted dye.[12] Alternatively, fluorescently labeled cells can be used, and the fluorescence can be measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of cell adhesion (IC50) is determined.
In Vivo Efficacy
Both this compound and RGD peptides have demonstrated efficacy in various preclinical animal models.
This compound:
-
In a rat model of adjuvant-induced arthritis, oral administration of this compound significantly reduced paw edema and protected joint integrity.[1]
-
In a mouse model of pregnancy, this compound was shown to reverse pregnancy-induced immune deviation by reducing splenic Th2 cell polarization and IL-10 secretion.[1][13]
-
In thyroxine-induced osteopenic rats, this compound decreased a bone resorption marker and preserved trabecular bone density.[1]
RGD Peptides:
-
Radiolabeled RGD peptides have been extensively used for in vivo imaging of tumors that overexpress αvβ3 integrin, demonstrating their ability to target these tissues.[14]
-
RGD-functionalized nanoparticles have been developed for targeted drug delivery to tumors, showing enhanced therapeutic efficacy in preclinical studies.
-
In a rat model of myocardial infarction, radiolabeled RGD peptides showed augmented uptake in the infarct area, correlating with β3 integrin expression.
Conclusion
Both this compound and RGD peptides are potent inhibitors of RGD-binding integrins, with distinct characteristics that may favor one over the other depending on the specific research or therapeutic application.
This compound stands out as a highly potent, orally active, non-peptide antagonist of αvβ3 and αvβ5 integrins. Its small molecule nature offers potential advantages in terms of pharmacokinetics and manufacturing.
RGD peptides , on the other hand, offer a versatile platform for targeted applications. Their sequence and conformation can be readily modified to tune their affinity and selectivity for different integrin subtypes. Their peptidic nature makes them suitable for conjugation to imaging agents, drugs, and nanoparticles for targeted delivery.
The choice between this compound and an RGD peptide will ultimately depend on the specific experimental or clinical context, including the desired target selectivity, route of administration, and the need for conjugation to other moieties. The data and protocols presented in this guide provide a solid foundation for making an informed decision in the selection of the appropriate integrin antagonist for your research needs.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Adhesion formation assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. RGD-Peptide Functionalization Affects the In Vivo Diffusion of a Responsive Trimeric MRI Contrast Agent through Interactions with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays for Studying the Role of Vitronectin in Bacterial Adhesion and Serum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an antagonist of αvβ3 integrin, reduces the production of Th2 cells and cytokine IL-10 in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Integrin Interactions: A Comparative Guide to Biochemical Assays for SB-273005
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays used to confirm the binding of the nonpeptide antagonist SB-273005 to its target integrins, αvβ3 and αvβ5. This document outlines supporting experimental data, details key experimental protocols, and visualizes complex workflows to aid in the design and interpretation of integrin binding studies.
This compound is a potent and selective antagonist of αvβ3 and αvβ5 integrins, which are crucial mediators of cell adhesion, signaling, and angiogenesis.[1] Accurate and reproducible methods to quantify the binding of this compound and compare its performance with other integrin antagonists are essential for preclinical and clinical development. This guide explores the primary biochemical assays employed for this purpose: competitive radioligand binding assays and cell adhesion assays.
Performance Comparison of this compound and Alternatives
The binding affinity of this compound has been determined using competitive binding assays. While direct head-to-head comparisons of binding affinities with other antagonists in the same study are not extensively available in the public domain, a compilation of reported values provides a useful benchmark. Furthermore, functional assays offer a platform for indirect comparison.
| Compound | Target Integrin(s) | Assay Type | Reported Affinity (Ki) | Reported IC50 | Reference |
| This compound | αvβ3 | Competitive Radioligand Binding | 1.2 nM | - | [1] |
| αvβ5 | Competitive Radioligand Binding | 0.3 nM | - | [1] | |
| Cilengitide | αvβ3, αvβ5 | Cell Adhesion Assay | - | 3 - 40 nM | [2] |
| MK-429 (racemate) | αvβ3 | Cell Adhesion Assay | - | 3 nM | [3] |
Note: The binding affinities and IC50 values presented in this table are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
A functional comparison between this compound and Cilengitide, another well-characterized αvβ3 and αvβ5 inhibitor, was performed in a study investigating hematopoietic stem cell differentiation. Both inhibitors were shown to impair hemogenic endothelium development, indicating a shared mechanism of action by blocking αvβ3 and αvβ5 signaling.
Key Experimental Protocols
Two primary types of biochemical assays are fundamental in confirming and characterizing the binding of this compound to integrins: the competitive radioligand binding assay for quantitative affinity determination and the cell adhesion assay for assessing functional antagonism.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound (this compound) by quantifying its ability to displace a radiolabeled ligand from the target integrin.
Principle: Purified integrin receptors are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. A range of concentrations of the unlabeled test compound (the competitor) is added to the mixture. The amount of radioligand bound to the receptor is then measured. A potent competitor will displace the radiolabeled ligand at lower concentrations. The concentration of the competitor that displaces 50% of the radiolabeled ligand is the IC50, from which the inhibition constant (Ki) can be calculated, representing the affinity of the competitor for the receptor.
Detailed Protocol:
-
Preparation of Membranes: Membranes from cells expressing the target integrin (e.g., αvβ3 or αvβ5) are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The membrane pellet is resuspended and stored at -80°C.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:
-
Membrane preparation (containing the integrin receptor).
-
A solution of the unlabeled test compound (this compound) at various concentrations.
-
A solution of the radiolabeled ligand (e.g., 3H-SK&F 107260) at a fixed concentration.
-
-
Incubation: The plate is incubated, typically at 30°C for 60 minutes, with gentle agitation to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4][5]
Cell Adhesion Assay
This assay assesses the functional consequence of this compound binding to integrins by measuring its ability to inhibit cell adhesion to a substrate coated with an integrin ligand, such as vitronectin.
Principle: Cells that express the target integrin (e.g., endothelial cells or specific tumor cell lines) are allowed to adhere to a surface coated with an extracellular matrix protein (e.g., vitronectin) that is a natural ligand for that integrin. The assay is performed in the presence of varying concentrations of the inhibitor (this compound). If the inhibitor effectively blocks the integrin-ligand interaction, it will prevent the cells from adhering to the coated surface. The number of adherent cells is then quantified, allowing for the determination of the inhibitor's potency (IC50).
Detailed Protocol:
-
Coating of Plates: The wells of a 96-well plate are coated with an integrin ligand, such as vitronectin, by incubating a solution of the protein in the wells for a specified time (e.g., overnight at 4°C or 1-2 hours at 37°C).[6][7][8]
-
Blocking: After coating, the remaining protein-binding sites on the well surface are blocked by adding a solution of a non-specific protein, such as bovine serum albumin (BSA), to prevent non-specific cell adhesion.
-
Cell Preparation: The cells to be used in the assay are harvested, washed, and resuspended in a suitable buffer or serum-free medium.
-
Inhibition: The cells are pre-incubated with various concentrations of the inhibitor (this compound) for a defined period.
-
Adhesion: The cell-inhibitor mixture is then added to the ligand-coated and blocked wells of the 96-well plate. The plate is incubated for a specific time (e.g., 30-90 minutes) at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gently washing the wells with a buffer.
-
Quantification of Adherent Cells: The number of adherent cells can be quantified using various methods:
-
Staining: The remaining adherent cells are fixed and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of cells.
-
Fluorescent Labeling: The cells can be pre-labeled with a fluorescent dye before the assay. After washing, the fluorescence in each well is measured.
-
-
Data Analysis: The results are typically expressed as the percentage of cell adhesion relative to a control (no inhibitor). The data is plotted against the log concentration of the inhibitor, and a dose-response curve is generated to determine the IC50 value.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the competitive radioligand binding assay and the cell adhesion assay.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Workflow of a cell adhesion assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. stemcell.com [stemcell.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Coating Tissue Culture Plates with Vitronectin [sigmaaldrich.com]
A Head-to-Head Comparison of SB-273005 and Etaracizumab: Two Generations of αvβ3 Integrin Antagonists
In the landscape of therapeutic agents targeting the αvβ3 integrin, also known as the vitronectin receptor, two notable antagonists have emerged from preclinical and clinical investigations: SB-273005, a small molecule inhibitor, and etaracizumab, a humanized monoclonal antibody. Both agents are designed to interfere with the signaling pathways that promote angiogenesis, tumor growth, and metastasis by blocking the interaction of the αvβ3 integrin with its ligands. This guide provides a detailed, data-driven comparison of their performance, supported by experimental evidence to inform researchers, scientists, and drug development professionals.
At a Glance: Key Molecular and Pharmacological Attributes
| Feature | This compound | Etaracizumab (MEDI-522) |
| Molecular Type | Non-peptide small molecule | Humanized IgG1 monoclonal antibody |
| Target(s) | αvβ3 and αvβ5 integrins | αvβ3 integrin |
| Mechanism of Action | Antagonist that blocks the RGD-binding site | Sterically hinders ligand access to the RGD-binding pocket |
| Administration | Orally active | Intravenous infusion |
In Vitro Performance: A Quantitative Comparison
The in vitro efficacy of this compound has been characterized through various binding and cell-based assays, highlighting its potent inhibitory activity.[1][2][3] In contrast, quantitative in vitro binding affinity data for etaracizumab is less publicly available, with its characterization primarily focused on functional outcomes in cellular assays.
Table 1: In Vitro Inhibitory Activities of this compound
| Assay | Target/Process | Result (IC50 / Ki) |
| Competitive Binding Assay | αvβ3 integrin | Ki = 1.2 nM[1][2][3][4] |
| Competitive Binding Assay | αvβ5 integrin | Ki = 0.3 nM[1][2][3][4] |
| Cell Adhesion Assay | αvβ3-mediated cell adhesion | IC50 = 3 nM[1] |
| Endothelial Cell Migration | - | IC50 = 1.8 nM[1] |
| Osteoclast-mediated Bone Resorption | - | IC50 = 11 nM[1] |
| VSMC Adhesion to Vitronectin | Mouse VSMCs | IC50 = 2.9 nM[2] |
| VSMC Adhesion to Vitronectin | Monkey VSMCs | IC50 = 6.9 nM[2] |
In Vivo and Clinical Efficacy: Preclinical Promise and Clinical Realities
The therapeutic potential of both agents has been explored in various preclinical models and human clinical trials, revealing divergent paths in their development.
This compound: Preclinical Efficacy in Autoimmune and Bone Disorders
This compound has demonstrated significant efficacy in animal models of rheumatoid arthritis and osteoporosis.
Table 2: In Vivo Efficacy of this compound in Rat Models
| Model | Dosing Regimen | Key Findings |
| Adjuvant-Induced Arthritis (AIA) - Prophylactic | 10, 30, 60 mg/kg twice daily | Inhibition of paw edema by 40%, 50%, and 52%, respectively.[4] |
| Adjuvant-Induced Arthritis (AIA) - Therapeutic | 30, 60 mg/kg twice daily | Reduction in paw edema by 36% and 48%, respectively.[4] |
| Chronic Ovariectomy (ovx) and Thyroparathyroidectomy | Not specified | Inhibition of bone loss.[1] |
| Thyroxine-induced Osteopenia | 3-30 mg/kg once daily for 8 days | Decreased urinary deoxypyridinoline and preserved trabecular bone density.[2] |
It is important to note that a study in mice revealed species-specific vascular toxicity with this compound, characterized by vascular smooth muscle cell necrosis, which was deemed unrelated to its integrin antagonism.[5]
Etaracizumab: Clinical Investigations in Oncology
Etaracizumab progressed to clinical trials for various solid tumors, including metastatic melanoma and renal cell carcinoma.[6][7] However, the clinical outcomes have been modest.
Table 3: Selected Clinical Trial Results for Etaracizumab
| Trial Phase | Indication | Treatment Arms | Key Outcomes |
| Phase 2 | Stage IV Metastatic Melanoma | Etaracizumab alone (N=57) vs. Etaracizumab + Dacarbazine (N=55) | - No objective response in the monotherapy arm; 12.7% objective response in the combination arm.[8][9][10]- Median overall survival was 12.6 months for monotherapy and 9.4 months for combination therapy.[8][9][10]- The study concluded that the results were unlikely to show a clinically meaningful improvement over dacarbazine alone.[8][9] |
| Phase 1 | Advanced Solid Tumors | Dose escalation (1-6 mg/kg) | - Well-tolerated with no evidence of immunogenicity.[6][11]- Five patients experienced stable disease for >6 months.[11] |
Mechanism of Action and Signaling Pathways
Both this compound and etaracizumab target the αvβ3 integrin, a key receptor in cell-matrix interactions that drive angiogenesis and cell migration. By blocking this integrin, they inhibit downstream signaling pathways crucial for these processes.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Disease-modifying activity of SB 273005, an orally active, nonpeptide alphavbeta3 (vitronectin receptor) antagonist, in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel vascular lesions in mice given a non-peptide vitronectin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etaracizumab Overview - Creative Biolabs [creativebiolabs.net]
- 7. Etaracizumab - Wikipedia [en.wikipedia.org]
- 8. A randomized phase 2 study of etaracizumab, a monoclonal antibody against integrin alpha(v)beta(3), + or - dacarbazine in patients with stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. Phase I and pharmacokinetic study of etaracizumab (Abegrin), a humanized monoclonal antibody against alphavbeta3 integrin receptor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SB-273005: A Comparative Analysis with Integrin Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported effects of the αvβ3/αvβ5 integrin antagonist, SB-273005, with the phenotypes observed in αvβ3 and αvβ5 integrin knockout animal models. The objective is to critically evaluate the on-target effects of this compound and highlight potential off-target activities, offering a framework for validating the results of small molecule inhibitors against genetic models.
Executive Summary
This compound is a potent, orally active, non-peptide antagonist of αvβ3 and αvβ5 integrins, with Ki values of 1.2 nM and 0.3 nM, respectively.[1] It has been investigated for its therapeutic potential in several conditions, including rheumatoid arthritis, osteoporosis, and for its immunomodulatory effects.[1][2] Validation of the on-target effects of such small molecule inhibitors is crucial in drug development. One of the most definitive methods for this validation is to compare the pharmacological effects of the inhibitor with the phenotype of a genetic knockout of its target. This guide synthesizes the available data to facilitate such a comparison for this compound.
Data Presentation: this compound vs. Integrin Knockout Models
The following tables summarize the key findings from studies utilizing this compound and compare them with the reported phenotypes of mice with genetic deletion of the β3 integrin subunit (resulting in the absence of αvβ3) or the αvβ5 integrin.
Table 1: Comparison of Effects on Bone Metabolism
| Feature | This compound Administration | β3 Integrin Knockout Mice | On-Target Validation |
| Bone Resorption | Inhibits bone resorption in rat models of osteoporosis.[1] | Osteoclasts are dysfunctional, leading to reduced bone resorption.[3][4] | Concordant: Suggests on-target effect on osteoclast function. |
| Bone Mass | Preserves trabecular bone density in osteopenic rats.[1] | Develop age-related osteosclerosis (increased bone mass).[3][4] | Concordant: Both interventions lead to a net increase in bone mass by impairing resorption. |
| Osteoclast Number | Not explicitly reported. | Increased number of osteoclasts, which are functionally deficient.[3][4] | Partially Concordant: The ultimate effect on bone mass aligns, but the cellular mechanism regarding osteoclast number with this compound is not detailed. |
Table 2: Comparison of Effects on Arthritis
| Feature | This compound Administration (in rat adjuvant-induced arthritis) | β3 Integrin Knockout Mice | On-Target Validation |
| Paw Edema | Inhibits paw edema both prophylactically and therapeutically.[1][2] | Data in arthritis models not readily available. | Inconclusive without direct comparative studies. |
| Joint Integrity | Protects against bone and cartilage destruction.[2] | Data in arthritis models not readily available. | Inconclusive without direct comparative studies. |
| Inflammation | Reduces inflammation.[2] | Data in arthritis models not readily available. | Inconclusive without direct comparative studies. |
Table 3: Comparison of Effects on the Immune System (Pregnancy Model)
| Feature | This compound Administration (in pregnant mice) | β3 Integrin Knockout Mice | On-Target Validation |
| Th1/Th2 Balance | Reverses the pregnancy-induced shift towards a Th2 response, decreasing IL-10 and increasing IL-2.[5][6][7] | Data on Th1/Th2 balance during pregnancy not readily available. | Inconclusive without direct comparative studies. |
| Implantation | Has a negative effect on implantation.[5] | Implantation appears to be unaffected, but placental defects occur.[8] | Discordant: Suggests either a critical role for the αvβ5 antagonism of this compound in implantation or potential off-target effects. |
Table 4: Comparison of Effects on Vasculature
| Feature | This compound Administration | β3 Integrin Knockout Mice | On-Target Validation |
| Vascular Lesions | Causes acute vascular smooth muscle cell necrosis in the aorta and renal arteries of mice.[9] | No spontaneous vascular lesions of this type are reported. | Discordant: The vascular toxicity of this compound is considered an off-target effect, as it was not observed with other related integrin antagonists.[9] |
| Angiogenesis | Preclinical studies suggest anti-angiogenic potential.[7] | Postnatal retinal neovascularization appears to be independent of β3 integrin.[8] Some studies report enhanced pathological angiogenesis in β3 knockout mice.[10] | Discordant: This highlights a known complexity where pharmacological inhibition can have different outcomes than genetic deletion, possibly due to compensatory mechanisms or the acute nature of inhibition versus a developmental adaptation to gene loss.[11] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats (as per studies on this compound)
-
Induction: Male Lewis rats are injected with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the footpad or at the base of the tail.[12]
-
Treatment: this compound is administered orally, either prophylactically (starting from the day of adjuvant injection) or therapeutically (starting after the onset of arthritis). Dosing regimens typically range from 10-60 mg/kg, once or twice daily.[1][2]
-
Assessments: Efficacy is determined by measuring paw inflammation (paw volume), assessing bone mineral density using dual-energy x-ray absorptiometry (DEXA), magnetic resonance imaging (MRI) for joint integrity, and histological evaluation of bone, cartilage, and soft tissue.[2]
Ovariectomy-Induced Osteoporosis in Rats
-
Model: Osteoporosis is induced in female rats (e.g., Sprague-Dawley or Wistar) by surgical removal of the ovaries (ovariectomy) to mimic postmenopausal estrogen deficiency.[13]
-
Treatment: Treatment with this compound or vehicle control typically begins a few weeks after ovariectomy.[13]
-
Assessments: Bone loss is monitored through the measurement of bone mineral density (BMD) via DXA.[14] Bone turnover markers in serum and urine (e.g., deoxypyridinoline) can also be quantified.[1][13] Histomorphometry of bone sections is used to analyze trabecular architecture.[13]
Mouse Model of Pregnancy-Associated Immune Modulation
-
Model: Female mice are time-mated, and the day of vaginal plug detection is considered day 1 of pregnancy.[5][6]
-
Treatment: this compound (e.g., 3 mg/kg) or vehicle (DMSO) is administered by gavage during early pregnancy (e.g., days 3-5).[5][6]
-
Assessments: On a later day of gestation (e.g., day 8), spleen and peripheral blood are collected. The populations of T helper 1 (Th1) and T helper 2 (Th2) cells are quantified using flow cytometry. The levels of cytokines such as Interleukin-2 (IL-2) and Interleukin-10 (IL-10) are measured by ELISA.[5][6][7]
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Logical workflow for validating drug targets.
Conclusion
The comparison between the effects of this compound and integrin knockout models reveals a complex picture.
-
On-Target Validation: In the context of bone metabolism, the effects of this compound align well with the phenotype of β3 integrin knockout mice, strongly suggesting that its bone-protective effects are mediated through the intended on-target inhibition of αvβ3 integrin on osteoclasts.
-
Areas of Discordance and Off-Target Effects: The vascular toxicity observed with this compound in mice is a clear example of a probable off-target effect, as it is not a reported phenotype of β3 integrin knockout mice.[9] Furthermore, the differing outcomes in angiogenesis and embryo implantation highlight the potential for functional compensation in genetic knockout models and the possibility that acute pharmacological inhibition can produce results that are not mirrored by developmental gene deletion.
For researchers utilizing this compound, it is imperative to consider these findings. While the compound serves as a valuable tool for studying the roles of αvβ3 and αvβ5 integrins, particularly in bone biology, the potential for off-target effects, especially concerning vascular toxicity in mice, must be acknowledged and controlled for in experimental design. This comparative guide underscores the importance of integrating both pharmacological and genetic approaches for robust target validation in the drug development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Disease-modifying activity of SB 273005, an orally active, nonpeptide alphavbeta3 (vitronectin receptor) antagonist, in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mice lacking beta3 integrins are osteosclerotic because of dysfunctional osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. This compound, an antagonist of αvβ3 integrin, reduces the production of Th2 cells and cytokine IL-10 in pregnant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an antagonist of αvβ3 integrin, reduces the production of Th2 cells and cytokine IL-10 in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta3-integrin-deficient mice are a model for Glanzmann thrombasthenia showing placental defects and reduced survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel vascular lesions in mice given a non-peptide vitronectin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.mit.edu [web.mit.edu]
- 11. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. Rat Model for Osteoporosis - Enamine [enamine.net]
- 14. Protective Effect of Oxytocin Against Bone Loss in a Female Rat Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SB-273005 and Other Non-Peptide Integrin Antagonists
For researchers and professionals in drug development, the landscape of integrin antagonists is one of continuous evolution. This guide provides a detailed comparison of SB-273005, a potent non-peptide antagonist of αvβ3 and αvβ5 integrins, with other notable non-peptide integrin antagonists. The information presented herein is supported by experimental data to aid in the objective assessment of these compounds.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for this compound and other selected non-peptide integrin antagonists, focusing on their binding affinities and inhibitory concentrations.
| Compound | Target Integrin(s) | Ki (nM) | IC50 (nM) | Assay | Reference |
| This compound | αvβ3 | 1.2 | 3 (Cell Adhesion) | Competitive Binding Assay | [1] |
| αvβ5 | 0.3 | - | |||
| αIIbβ3 | Weak Affinity | - | |||
| α5β1 | Weak Affinity | - | |||
| Cilengitide | αvβ3 | - | 4.1 (Cell-free) | Cell-free Binding Assay | [1] |
| αvβ5 | - | 79 (Cell-free) | |||
| Abituzumab | αv Integrins | - | - | Not a small molecule | [2][3] |
| Etaracizumab | αvβ3 | - | - | Not a small molecule | [4][5] |
Note: Direct comparison of Ki and IC50 values should be made with caution as they can vary based on the specific assay conditions and cell types used.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of integrin antagonists are provided below.
Cell Adhesion Assay
This protocol outlines a standard method for assessing the ability of an integrin antagonist to inhibit cell adhesion to an extracellular matrix (ECM) protein.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., vitronectin, fibronectin)
-
Cell line expressing the target integrin (e.g., M21 human melanoma cells for αvβ3)
-
Serum-free cell culture medium
-
Integrin antagonist (e.g., this compound)
-
Calcein-AM (for cell viability/quantification)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL vitronectin in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium. Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of the integrin antagonist (or vehicle control) for 30 minutes at 37°C.
-
Cell Seeding: Add the pre-treated cell suspension to the coated and blocked wells.
-
Adhesion: Allow the cells to adhere for 1-2 hours at 37°C in a humidified incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The percentage of inhibition is calculated relative to the vehicle control.
Osteoclast-Mediated Bone Resorption Assay
This assay evaluates the effect of integrin antagonists on the bone-resorbing activity of osteoclasts.
Materials:
-
Bone slices or dentine discs
-
Osteoclast precursor cells (e.g., bone marrow macrophages)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Cell culture medium (e.g., α-MEM)
-
Integrin antagonist
-
Toluidine blue or TRAP (Tartrate-Resistant Acid Phosphatase) staining reagents
-
Microscope with image analysis software
Procedure:
-
Osteoclast Differentiation: Culture osteoclast precursor cells on bone slices in the presence of M-CSF and RANKL to induce differentiation into mature, multinucleated osteoclasts.
-
Inhibitor Treatment: Once mature osteoclasts are formed, treat the cultures with different concentrations of the integrin antagonist or a vehicle control.
-
Resorption: Continue the culture for several days to allow for bone resorption.
-
Cell Removal: Remove the osteoclasts from the bone slices using a sonicator or by treating with bleach.
-
Pit Staining: Stain the resorption pits on the bone slices with toluidine blue. Alternatively, fix and stain the cells for TRAP activity before cell removal.
-
Quantification: Capture images of the resorption pits using a microscope. Quantify the total area of resorption per bone slice using image analysis software. The percentage of inhibition is calculated relative to the vehicle control.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of non-peptide integrin antagonists.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. biocat.com [biocat.com]
- 3. Activation of the integrins α5β1 and αvβ3 and focal adhesion kinase (FAK) during arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for SB-273005 Target Engagement
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for assessing the target engagement of SB-273005, a selective 5-HT6 receptor antagonist. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform assay selection.
Introduction to this compound and Target Engagement
This compound is a potent and selective antagonist of the serotonin 5-HT6 receptor, a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system.[1] The 5-HT6 receptor is a promising therapeutic target for cognitive disorders, making the accurate assessment of compound binding to this receptor in a cellular context a critical step in drug development.[1][2][3] Target engagement assays are essential to confirm that a drug candidate interacts with its intended molecular target in a physiologically relevant environment.[4][5][6]
Comparison of Target Engagement Assays
While the Cellular Thermal Shift Assay (CETSA) offers a modern, label-free approach to measuring target engagement in intact cells, traditional methods such as radioligand binding assays and functional assays remain widely used for GPCRs like the 5-HT6 receptor. This section compares these methodologies, highlighting their principles, advantages, and limitations.
| Assay | Principle | Measures | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct target binding in intact cells or lysates. | Label-free; applicable to native proteins in a physiological context; provides information on cellular permeability and compound metabolism.[6][7] | Requires specific antibodies or mass spectrometry for detection; membrane proteins can be challenging; may not be suitable for all targets.[8] |
| Radioligand Binding Assay | A radiolabeled ligand competes with the test compound for binding to the receptor. | Binding affinity (Ki) of the compound to the target receptor. | High sensitivity and specificity; well-established methodology.[9][10] | Requires synthesis of a radiolabeled ligand; use of radioactive materials; performed on cell membranes or recombinant receptors, not intact cells. |
| cAMP Functional Assay | Measures the modulation of adenylyl cyclase activity upon ligand binding to the Gs-coupled 5-HT6 receptor. | Functional activity (EC50 for agonists, IC50 for antagonists) of the compound.[11] | Provides information on the functional consequence of receptor binding; high-throughput compatible. | Indirect measure of target binding; can be influenced by downstream signaling events. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol (General)
This protocol describes a general workflow for a Western blot-based CETSA.
-
Cell Culture and Treatment:
-
Culture cells expressing the 5-HT6 receptor (e.g., HEK293 cells stably expressing the human 5-HT6 receptor) to approximately 80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) and incubate for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. A non-heated sample serves as a control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble 5-HT6 receptor at each temperature by Western blotting using a specific anti-5-HT6 receptor antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the 5-HT6 receptor.
-
-
Binding Reaction:
-
Separation and Detection:
-
Separate the bound from unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Functional Assay Protocol
-
Cell Culture and Treatment:
-
Plate cells expressing the 5-HT6 receptor in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
-
Stimulation and Lysis:
-
Stimulate the cells with a 5-HT6 receptor agonist (e.g., serotonin) to induce cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Measure the cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the concentration of this compound to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced cAMP production.
-
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams illustrate the 5-HT6 receptor signaling pathway and the general workflow of a Cellular Thermal Shift Assay.
Caption: Canonical 5-HT6 receptor signaling pathway.
Caption: General workflow of a Cellular Thermal Shift Assay.
Conclusion
The Cellular Thermal Shift Assay is a powerful, label-free method for directly assessing the target engagement of compounds like this compound in a cellular environment. While specific CETSA data for this compound is not publicly available, this guide provides a framework for comparing its utility against established methods like radioligand binding and functional cAMP assays. The choice of assay will depend on the specific research question, available resources, and the stage of drug development. For confirming intracellular target binding and obtaining insights into compound permeability and metabolism, CETSA presents a significant advantage. In contrast, radioligand binding assays remain the gold standard for determining binding affinity, and functional assays are crucial for understanding the downstream pharmacological effects of a compound.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. mdpi.com [mdpi.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 6. news-medical.net [news-medical.net]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases [mdpi.com]
- 10. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling SB-273005
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SB-273005. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound.
Compound Properties and Storage
This compound is a potent, orally active non-peptide antagonist of αvβ3 and αvβ5 integrins.[1][2][3] Proper storage is essential to maintain its stability and efficacy. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
| Property | Value | Source |
| Ki for αvβ3 integrin | 1.2 nM | [1][2][3] |
| Ki for αvβ5 integrin | 0.3 nM | [1][2] |
| IC50 for αvβ3-mediated cell adhesion | 3 nM | |
| IC50 for endothelial cell migration | 1.8 nM | |
| IC50 for osteoclast-mediated bone resorption | 11 nM | [2] |
| Solubility in DMSO | ≥ 2.5 mg/mL (5.54 mM); 90 mg/mL (199.36 mM) | [1][2] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [1] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its handling in solvents such as DMSO, a comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or splashing.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Given that this compound is often dissolved in DMSO, which can facilitate skin absorption, selecting gloves tested for resistance to the specific solvent is critical.[5]
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield that protects the entire face from splashes should be worn.[6] Standard safety glasses should include side shields.[5]
-
Respiratory Protection: For procedures that may generate aerosols or dust, a certified filtering half mask or a half mask with appropriate filters is necessary.[6] In some cases, a surgical N-95 respirator may be recommended to provide both respiratory and splash protection.[4]
-
Body Protection: A lab coat or a chemical-resistant gown should be worn to protect the arms and body.[4][5] For handling concentrated solutions, a poly-coated gown may offer additional protection.
Operational and Disposal Plans
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Avoid direct contact with the skin, eyes, and clothing.
-
For preparing solutions, it is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[7]
-
For in vivo experiments, it is advised to prepare fresh working solutions on the day of use.[1]
Disposal:
-
Dispose of unused compounds and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not pour chemical waste down the drain.
-
Contaminated PPE should be disposed of as hazardous waste.
Experimental Protocols
In Vivo Oral Administration in Rats:
-
Objective: To evaluate the efficacy of this compound in a rat model of adjuvant-induced arthritis.[3]
-
Animal Model: Male Lewis rats with adjuvant-induced arthritis.[3][7]
-
Dosage: Doses of 10, 30, and 60 mg/kg were administered orally, either once or twice daily.[3][7]
-
Formulation: For oral administration, a suitable vehicle is required. A common formulation involves dissolving the compound in a mixture of solvents. One such protocol is:
-
Prepare a stock solution in DMSO.
-
Sequentially add co-solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
-
Administration: The formulation is administered via oral gavage.
-
Duration: Treatment can be prophylactic (e.g., days 0-20) or therapeutic (e.g., days 10-20).[3]
In Vitro Cell Adhesion Assay:
-
Objective: To determine the inhibitory effect of this compound on cell adhesion to vitronectin.
-
Cell Lines: Mouse and monkey vascular smooth muscle cells (VSMCs).[1]
-
Method:
-
Coat plates with vitronectin.
-
Treat VSMCs with varying concentrations of this compound (e.g., 0.1 nM - 1 µM) for 1 hour.[1]
-
Plate the treated cells onto the vitronectin-coated plates.
-
After a suitable incubation period, wash away non-adherent cells.
-
Quantify the number of adherent cells to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway.
Caption: General workflow for in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Disease-modifying activity of SB 273005, an orally active, nonpeptide alphavbeta3 (vitronectin receptor) antagonist, in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. apexbt.com [apexbt.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
